3-Methoxypyrazine-2-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-4(6(9)10)7-2-3-8-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQNMBCMDBUWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625442 | |
| Record name | 3-Methoxypyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40155-47-3 | |
| Record name | 3-Methoxypyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 3-Methoxypyrazine-2-carboxylic Acid in Modern Chemistry
An In-depth Technical Guide to 3-Methoxypyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications for Scientific Professionals
This compound is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical and agrochemical research. As a substituted pyrazine, it belongs to a class of aromatic compounds known for their diverse biological activities and unique sensory properties.[1][2][3] The strategic placement of a carboxylic acid and a methoxy group on the pyrazine ring provides two distinct points for chemical modification, making it a highly versatile building block for the synthesis of more complex molecules.[4]
For researchers and drug development professionals, understanding the nuanced chemical properties, reactivity, and synthetic pathways of this molecule is paramount. This guide offers a comprehensive technical overview, moving beyond a simple recitation of facts to provide field-proven insights into its practical application. We will explore its core characteristics, detail synthetic and analytical methodologies, and contextualize its importance as an intermediate in the development of novel, high-value compounds. The pyrazine scaffold is a key feature in many approved drugs, valued for its ability to engage with biological targets and for its favorable pharmacokinetic profile.[5][6]
PART 1: Core Chemical and Physical Properties
A foundational understanding of a molecule's physical and chemical properties is essential for its effective use in a research setting. These parameters influence everything from reaction conditions to purification strategies and final compound characterization.
Structural and Identity Data
The molecule consists of a pyrazine ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a methoxy group.
-
Molecular Weight: 154.12 g/mol [7]
-
CAS Number: 40155-47-3[7]
-
Canonical SMILES: COC1=NC=CN=C1C(=O)O[8]
-
InChIKey: HIQNMBCMDBUWJV-UHFFFAOYSA-N[8]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | PubChemLite[8] |
| Molecular Weight | 154.12 g/mol | HUNAN CHEMFISH[7] |
| CAS Number | 40155-47-3 | HUNAN CHEMFISH[7] |
| Density (Predicted) | 1.371 ± 0.06 g/cm³ | HUNAN CHEMFISH[7] |
| Monoisotopic Mass | 154.03784 Da | PubChemLite[8] |
| XlogP (Predicted) | -0.1 | PubChemLite[8] |
PART 2: Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Based on its structure, the following spectral characteristics are expected.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The two protons on the pyrazine ring will appear as doublets in the aromatic region (typically δ 8.0-9.0 ppm). The methoxy group protons will present as a sharp singlet around δ 3.9-4.1 ppm. The acidic proton of the carboxylic acid will be a broad singlet, often at a very downfield chemical shift (>10 ppm), and its visibility can depend on the solvent used.
-
¹³C NMR: The carbon NMR will show six distinct signals. The carbon of the carboxylic acid group will be found significantly downfield (δ 165-175 ppm). The four carbons of the pyrazine ring will have chemical shifts in the aromatic region (δ 120-160 ppm), with the carbons attached to the electron-withdrawing carboxyl group and the electron-donating methoxy group showing characteristic shifts. The carbon of the methoxy group will appear upfield (δ 50-60 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A sharp and strong C=O stretch from the carbonyl group will be prominent around 1700-1730 cm⁻¹. C-O stretching from the methoxy group and the carboxylic acid will appear in the 1200-1300 cm⁻¹ range, and C=N/C=C stretching from the pyrazine ring will be visible in the 1400-1600 cm⁻¹ region.
PART 3: Synthesis and Reactivity
The utility of this compound as a building block is defined by its synthesis and the reactivity of its functional groups.
Synthetic Pathways
While multiple synthetic routes exist for substituted pyrazines, a common and reliable laboratory-scale approach involves the modification of a pre-formed pyrazine core. A prevalent strategy is the hydrolysis of the corresponding methyl ester, methyl 3-methoxypyrazine-2-carboxylate.
This esterification and subsequent hydrolysis is a standard sequence in organic synthesis. The initial esterification of a related starting material like 3-aminopyrazine-2-carboxylic acid protects the carboxyl group while other transformations are carried out, and the final hydrolysis step regenerates the carboxylic acid.[9]
Core Reactivity
The reactivity of this compound is dominated by its two functional groups:
-
Carboxylic Acid Group: This is the primary site for derivatization. It readily undergoes reactions to form esters, acid chlorides, and, most importantly for drug discovery, amides.[5] Coupling with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) is a cornerstone of its use in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system. The presence of the electron-donating methoxy group can influence its reactivity towards electrophilic or nucleophilic substitution, although reactions on the ring are less common than derivatization of the carboxyl group.
PART 4: Applications in Drug Discovery and Development
The pyrazine-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have shown a wide range of biological activities.
-
Antimicrobial Agents: Amides derived from pyrazine-2-carboxylic acids have been investigated for their antimycobacterial and antifungal properties.[5] The famous antituberculosis drug Pyrazinamide is a simple amide of pyrazine-2-carboxylic acid, which is converted to its active form, pyrazinoic acid, inside the mycobacteria.[9]
-
Enzyme Inhibition: The rigid, planar structure of the pyrazine ring makes it an excellent scaffold for designing enzyme inhibitors. Recently, derivatives of 3-amino-pyrazine-2-carboxamide were developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[6]
-
Agrochemicals: The structural motifs found in biologically active pyrazines are also relevant in the development of new herbicides and pesticides.
The role of this compound is typically as a central building block, allowing for the introduction of diversity elements through amide coupling.
PART 5: Safety, Handling, and Experimental Protocols
As with any laboratory chemical, proper handling and safety procedures are essential.
Hazard Identification and Safety
Based on available safety data for structurally similar compounds, this compound should be handled with care.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, such as a fume hood.[10][11] Avoid breathing dust or vapors.[10] Wash hands thoroughly after handling.[10][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][13] Keep away from strong oxidizing agents and strong acids.[13]
-
Example Experimental Protocol: Amide Synthesis
This protocol describes a general procedure for the synthesis of an N-aryl amide from this compound, a common step in a drug discovery program.
Objective: To synthesize N-(4-fluorophenyl)-3-methoxypyrazine-2-carboxamide.
Materials:
-
This compound (1.0 eq)
-
4-Fluoroaniline (1.1 eq)
-
HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Reagent Addition: Add 4-fluoroaniline (1.1 eq), followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.
-
Coupling Agent: Add HATU (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and excess reagents.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]
- 3. nanoient.org [nanoient.org]
- 4. nbinno.com [nbinno.com]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical and chemical intermediates,CAS#:40155-47-3,3-甲氧基吡嗪-2-羧酸,this compound [en.chemfish.com]
- 8. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Methoxypyrazine-2-carboxylic Acid Derivatives and Analogs
Abstract
The pyrazine scaffold represents a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of 3-methoxypyrazine-2-carboxylic acid and its derivatives, a class of compounds demonstrating significant potential across various therapeutic and industrial domains. We delve into the synthetic pathways for the core molecule and its principal analogs, including carboxamides and carbohydrazides, offering detailed, field-proven experimental protocols. A significant portion of this guide is dedicated to elucidating the multifaceted biological activities of these compounds, with a particular focus on their antimycobacterial, antifungal, and photosynthesis-inhibiting properties. Through the synthesis of quantitative data and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and advancing the application of these versatile heterocyclic compounds.
Introduction: The Pyrazine Core in Drug Discovery
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, is a privileged structure in the realm of bioactive molecules.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to its capacity to interact with a wide array of biological targets.[2] Pyrazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[3] This guide focuses specifically on derivatives of this compound, a scaffold that allows for diverse functionalization and has given rise to compounds with significant biological potential. We will explore the chemical synthesis, biological mechanisms, and structure-activity relationships (SAR) that are crucial for the rational design of new therapeutic agents based on this core.
Synthesis of the Core Scaffold and Key Derivatives
The synthesis of this compound and its derivatives is a multi-step process that requires careful control of reaction conditions. The general strategy involves the initial synthesis of a stable ester of the core molecule, followed by hydrolysis to the carboxylic acid. This acid can then be activated and reacted with various nucleophiles to generate a library of analogs.
Synthesis of this compound
The synthesis of the core compound is most effectively achieved through a two-step process: esterification followed by hydrolysis.
This protocol is adapted from established methods for the synthesis of related pyrazine esters.[4][5]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 3-hydroxypyrazine-2-carboxylate (1 equivalent).
-
Solvent and Base: Suspend the starting material in anhydrous acetone. Add anhydrous potassium carbonate (3 equivalents).
-
Methylation: To the stirred suspension, add dimethyl sulfate (1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield methyl 3-methoxypyrazine-2-carboxylate as a solid.
This procedure is based on standard ester hydrolysis methods.[6][7]
-
Reaction Setup: Dissolve methyl 3-methoxypyrazine-2-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Base Addition: Add sodium hydroxide (1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Synthesis of 3-Methoxypyrazine-2-carboxamide Analogs
The amidation of the carboxylic acid is a key step in generating a diverse range of biologically active analogs. This is typically achieved by converting the carboxylic acid to a more reactive acyl chloride.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid | C7H6N2O4 | CID 15207346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-Depth Technical Guide to the Reactivity of 3-Methoxypyrazine-2-carboxylic Acid: A Keystone Heterocycle for Drug Discovery
Executive Summary
3-Methoxypyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique electronic architecture, governed by the interplay between an electron-deficient pyrazine core and two electronically opposing substituents, imparts a nuanced reactivity profile that can be strategically exploited. This guide provides an in-depth analysis of the molecule's reactivity, moving from fundamental electronic principles to practical, field-proven synthetic protocols. We will explore the key transformations centered on its primary reactive handle—the carboxylic acid group—and discuss the influence of the methoxy substituent and the pyrazine ring itself. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
Molecular Profile and Physicochemical Properties
Chemical Structure and Nomenclature
This compound is an aromatic heterocyclic compound. The core structure consists of a pyrazine ring—a six-membered ring containing two nitrogen atoms at positions 1 and 4. This core is functionalized with a methoxy group (-OCH₃) at position 3 and a carboxylic acid group (-COOH) at position 2.
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₆N₂O₃[1]
-
SMILES: COC1=NC=CN=C1C(=O)O[1]
-
InChI Key: HIQNMBCMDBUWJV-UHFFFAOYSA-N[1]
Physicochemical Data
The physicochemical properties of a molecule are critical determinants of its behavior in both reaction vessels and biological systems. The data below has been compiled for this compound.
| Property | Value | Source |
| Molecular Weight | 154.12 g/mol | Calculated |
| Monoisotopic Mass | 154.03784 Da | [1] |
| XlogP (Predicted) | -0.1 | [1] |
| Physical Form | Powder (typical for related compounds) | |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, Ethanol) and water.[2] | Inferred[2] |
The Electronic Landscape: Understanding the Drivers of Reactivity
The reactivity of this compound is not dictated by a single functional group but by the collective electronic influence of its three core components. Understanding this interplay is paramount for predicting reaction outcomes and designing rational synthetic strategies.
The Pyrazine Core: An Electron-Deficient System
Unlike benzene, the pyrazine ring is inherently electron-deficient. The two electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect (-I), pulling electron density from the ring carbons.[3] This has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution: The ring is highly resistant to classic electrophilic attack (e.g., nitration, Friedel-Crafts acylation).[3]
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it susceptible to attack by nucleophiles, particularly if a suitable leaving group is present on the ring.
The Influence of Substituents: A Push-Pull Scenario
The two substituents on the pyrazine ring have opposing electronic effects, creating a finely balanced system.
-
The Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing through both induction (-I) and resonance (-M). It further deactivates the pyrazine ring, making electrophilic attack even less favorable. Its primary role is as a versatile synthetic handle for derivatization.
-
The Methoxy Group (-OCH₃): This group exhibits a dual nature. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is strongly electron-donating through resonance (+M) via its lone pairs. In heteroaromatic systems, this resonance donation increases the electron density on the ring carbons, partially counteracting the deactivating effects of the ring nitrogens and the carboxylic acid.
Caption: Interplay of electronic effects governing reactivity.
Key Reaction Pathways and Methodologies
The synthetic utility of this compound is primarily realized through transformations of its carboxylic acid group.
Amide Bond Formation: The Gateway to Bioactive Analogs
Amide coupling is arguably the most crucial reaction for this molecule, as it is the most frequently used reaction in medicinal chemistry for generating novel compounds with potential biological activity.[4] The pyrazine-carboxamide scaffold is a well-established pharmacophore, notably present in Pyrazinamide, a first-line antituberculosis drug.[5][6]
Causality of Experimental Choice: The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate.[4] This is achieved using a coupling reagent. The choice of coupling reagent and conditions is critical to ensure high yields and minimize side reactions, especially with a sensitive heterocyclic substrate. Reagents like 1,1'-Carbonyldiimidazole (CDI) are effective and generate gaseous CO₂ and a soluble imidazole byproduct, simplifying purification.[7]
This protocol describes a general procedure for the synthesis of an amide derivative from this compound.
Materials:
-
This compound (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.3 eq)
-
Desired amine (primary or secondary) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add this compound (e.g., 200 mg, 1.30 mmol).
-
Add anhydrous DMSO (e.g., 2 mL) to dissolve the starting material.
-
Add CDI (e.g., 275 mg, 1.69 mmol, 1.3 eq) to the solution. Note: Effervescence (CO₂ evolution) will be observed. Allow the mixture to stir at room temperature for 10-15 minutes until bubbling ceases. This step forms the reactive acylimidazolide intermediate.[7]
-
Add the desired amine (1.95 mmol, 1.5 eq) to the reaction mixture.
-
Seal the vial and place it in a microwave reactor. Heat the reaction to 120 °C for 30 minutes.[7]
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography as needed.
Caption: Workflow for CDI-mediated amide bond formation.
Decarboxylation: A Potential Thermal Transformation
The arrangement of the carboxylic acid at the C2 position, immediately adjacent to a ring nitrogen, makes it structurally analogous to picolinic acid (pyridine-2-carboxylic acid). Such acids are known to undergo decarboxylation more readily than their meta or para isomers.[8]
Mechanistic Insight: The reaction is believed to proceed through a zwitterionic intermediate where the ortho-nitrogen is protonated by the carboxylic acid.[8] This intermediate is stabilized by the proximity of the resulting positive and negative charges. Upon heating, this intermediate can readily eliminate CO₂ to form a carbanion, which is then protonated to yield 3-methoxypyrazine. This pathway represents a potential liability under harsh thermal or acidic conditions but can also be a deliberate synthetic step.
| Reaction | Conditions | Outcome | Reference |
| Decarboxylation | Heating in aqueous or high-boiling point solvent | Loss of CO₂ to form 3-methoxypyrazine | Inferred from[8][9] |
| Acidification | Strong acid (e.g., H₂SO₄) and heat | Can facilitate decarboxylation | [9] |
Causality of Experimental Choice: For intentional decarboxylation, heating the substrate in a high-boiling solvent like diphenyl ether or simply in an acidic medium is a common approach. The choice of an acidic medium facilitates the formation of the key zwitterionic intermediate, lowering the activation energy for CO₂ elimination.[8]
Applications in Drug Discovery and Medicinal Chemistry
This compound is not merely a chemical curiosity; it is a validated building block in the synthesis of high-value molecules.
-
Pharmaceutical Intermediates: The pyrazine core is a privileged scaffold in medicinal chemistry.[10][11] This molecule serves as a key starting material for creating libraries of amide derivatives, which have been explored for a wide range of biological activities, including antitubercular, antifungal, and anticancer properties.[5][6][12]
-
Bioisosteric Replacement: In drug design, a carboxylic acid group can sometimes lead to poor pharmacokinetic properties.[13] Understanding the reactivity of this compound allows chemists to synthesize derivatives where the -COOH group is replaced with known bioisosteres (e.g., tetrazoles, acylsulfonamides) to optimize drug-like properties while retaining key binding interactions.[13]
-
Flavor and Fragrance Chemistry: While the carboxylic acid itself is not a primary flavor component, many related 2-methoxy-3-alkylpyrazines are exceptionally potent aroma compounds, responsible for the characteristic notes of bell peppers, roasted coffee, and some wines.[14][15][16] Synthetic routes involving this acid or its derivatives are crucial for the flavor and fragrance industry.[17]
Conclusion
The reactivity of this compound is a compelling case study in modern heterocyclic chemistry. Its behavior is governed by a sophisticated interplay of electronic effects, which renders the carboxylic acid group the primary locus of reactivity. The facile and high-yielding conversion of this group into amides provides a robust and reliable platform for the construction of diverse molecular libraries, particularly for drug discovery programs. While the potential for decarboxylation should be considered, it also offers an alternative synthetic route. For the medicinal chemist, this molecule represents a versatile and powerful tool for accessing novel chemical space grounded in the proven biological relevance of the pyrazine scaffold.
References
- 1. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. hepatochem.com [hepatochem.com]
- 5. mdpi.com [mdpi.com]
- 6. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]
- 16. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]
- 17. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]
A Technical Guide to Substituted Pyrazine-2-Carboxylic Acids as Versatile Building Blocks in Synthesis
This guide provides an in-depth exploration of substituted pyrazine-2-carboxylic acids as pivotal building blocks in modern organic synthesis, with a particular focus on 3-methoxy, 3-chloro, and 3-amino derivatives. These heterocyclic scaffolds are of significant interest to researchers and drug development professionals due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. We will delve into their synthesis, inherent reactivity, and practical application, providing field-proven insights and detailed experimental protocols to empower your synthetic endeavors.
Introduction: The Strategic Value of the Pyrazine Core
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its propensity for π-stacking interactions, make it an ideal core for designing molecules that can effectively interact with biological targets. When functionalized with a carboxylic acid at the 2-position, the pyrazine ring becomes a versatile building block, primed for a variety of chemical transformations. The substituent at the 3-position dramatically influences the molecule's reactivity and physical properties, allowing for fine-tuning of the final product.
-
3-Methoxypyrazine-2-carboxylic acid offers a balance of electron-donating and -withdrawing features, influencing the reactivity of both the ring and the carboxyl group. Methoxypyrazines are also known for their significant sensory impact in nature, often associated with earthy or green aromas.[2]
-
3-Chloropyrazine-2-carboxylic acid serves as a key intermediate where the chloro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of nucleophiles.
-
3-Aminopyrazine-2-carboxylic acid is a precursor to numerous biologically active compounds, including the antiviral drug Favipiravir.[3] The amino group can be acylated or used to modulate the electronic character of the ring.
This guide will dissect the synthesis and utility of these key building blocks, providing a robust framework for their application in research and development.
Synthesis of Key Pyrazine-2-Carboxylic Acid Building Blocks
The preparation of these building blocks is a critical first step. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of 3-Alkoxypyrazine Derivatives
Caption: Proposed workflow for the synthesis of 3-methoxypyrazine carboxylates.
-
Step 1: Preparation of the Reaction Mixture
-
Under an argon atmosphere, charge a reaction vessel with 5 g (19.3 mmol) of 2-aminomalononitrile-4-toluenesulfonate and 50 g of methanol.
-
Add 4.09 g (22.7 mmol) of a 30% sodium methoxide solution and stir the mixture at 2°C for 2 hours.
-
Neutralize the mixture by adding 0.204 g (3.4 mmol) of acetic acid.
-
Add 3.6 g (19.9 mmol) of a 40% methylglyoxal solution.
-
-
Step 2: Cyclization and Workup
-
Stir the mixture at 40°C for 2 hours.
-
Cool to 20°C and add 9.2 g (80 mmol) of 32% hydrochloric acid.
-
Stir at 20°C for 6 hours.
-
Distill off the solvent under reduced pressure.
-
Extract the residue with methylene chloride.
-
Concentrate the organic extracts to yield the crude product, methyl 3-methoxy-5-methylpyrazine-2-carboxylate. Further purification can be achieved by column chromatography.
-
Causality: The initial reaction between the aminonitrile and sodium methoxide forms a more nucleophilic species. This then reacts with the dicarbonyl compound (methylglyoxal). The subsequent acid treatment catalyzes both the cyclization to form the dihydropyrazine ring and the dehydration to the aromatic pyrazine system.
The Art of Amide Bond Formation: A Core Application
The most common and powerful application of pyrazine-2-carboxylic acids is in the synthesis of amides. These pyrazine carboxamides are prevalent in numerous clinically important molecules. The formation of the amide bond requires the activation of the carboxylic acid, as it is not sufficiently electrophilic to react directly with an amine.
Caption: General workflows for amide bond formation from pyrazine-2-carboxylic acids.
Method A: Acyl Chloride Formation
This classic, robust method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine. This method is particularly useful for less reactive amines.
-
Step 1: Acyl Chloride Formation
-
In a flask equipped with a reflux condenser and a drying tube, add the substituted pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry benzene (20 mL).
-
Reflux the mixture for approximately 1 hour.
-
Remove the excess thionyl chloride and benzene in vacuo. It is advisable to co-evaporate with dry benzene two or three times to ensure complete removal of thionyl chloride.
-
-
Step 2: Amide Coupling
-
Dissolve the crude acyl chloride in dry acetone (50 mL).
-
In a separate flask, dissolve the desired substituted aniline (50 mmol) in dry pyridine (50 mL).
-
Add the acyl chloride solution dropwise to the stirred aniline solution at room temperature.
-
Continue stirring for an additional 30 minutes after the addition is complete.
-
Pour the reaction mixture into cold water (200 mL).
-
Collect the resulting precipitate by filtration and recrystallize from aqueous ethanol to yield the pure amide.
-
Trustworthiness: This two-step protocol ensures complete activation of the carboxylic acid before it is introduced to the amine. The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Method B: Direct Coupling with Reagents
Modern coupling reagents offer a milder alternative to acyl chlorides, allowing for one-pot procedures with a broad tolerance for sensitive functional groups. Reagents like HATU, HBTU, and DCC are commonly employed in medicinal chemistry for this purpose.
While this protocol starts from the ester, it demonstrates the direct formation of the amide, a common transformation for these building blocks.
-
Charge a pressure vessel with 1 g (5.5 mmol) of methyl 3-methoxy-5-methylpyrazine-2-carboxylate.
-
Add 15 mL (198 mmol) of 25% aqueous ammonia (NH₃).
-
Seal the vessel and stir the mixture at 50°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, concentrate the reaction mixture under reduced pressure to obtain the crude 3-methoxy-5-methylpyrazine-2-carboxamide.
-
Purify the product by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Expanding Molecular Diversity
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property is enhanced by electron-withdrawing groups like a carboxylic acid or ester at the 2-position. This electronic arrangement makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at an activated position (ortho or para to the activating group).[5][6]
For a building block like methyl 3-chloropyrazine-2-carboxylate , the chlorine atom at the 3-position is ortho to the ester group, making it highly activated for displacement.
Caption: Mechanism of SNAr on a 3-chloropyrazine-2-carboxylate scaffold.
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (e.g., methoxide) attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the electron-withdrawing ester group and the ring nitrogens, stabilizing the intermediate. In the second, typically fast step, the leaving group (chloride) is expelled, and aromaticity is restored.
This SNAr reactivity provides a powerful strategy for synthesizing this compound derivatives from their 3-chloro counterparts, offering a convergent and efficient synthetic route.
Data Summary and Physicochemical Properties
A clear understanding of the physicochemical properties of these building blocks is essential for experimental design, including solvent selection and purification strategies.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted XlogP |
| This compound | C₆H₆N₂O₃ | 154.12 | 40155-20-2 | -0.1 |
| Methyl 3-methoxypyrazine-2-carboxylate | C₇H₈N₂O₃ | 168.15 | 40155-20-2 | N/A |
| 3-Chloropyrazine-2-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | 36298-12-3 | 0.8 |
| 3-Aminopyrazine-2-carboxylic acid | C₅H₅N₃O₂ | 139.11 | 5424-01-1 | -0.5 |
Data sourced from PubChem and other chemical databases.[8]
Conclusion: A Platform for Innovation
Substituted pyrazine-2-carboxylic acids, particularly the 3-methoxy, 3-chloro, and 3-amino variants, represent a class of exceptionally valuable building blocks for the synthesis of complex, high-value molecules. Their well-defined reactivity, centered around amide bond formation and nucleophilic aromatic substitution, provides chemists with a reliable and versatile toolkit. By understanding the principles of their synthesis and the causality behind their reactivity, researchers can strategically employ these scaffolds to accelerate the discovery and development of new pharmaceuticals and functional materials. This guide serves as a foundational resource to support and inspire such innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. US6291674B2 - Process for preparing alkoxypyrazine derivatives - Google Patents [patents.google.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Methoxypyrazine-2-carboxylic Acid
Abstract
This technical guide provides an in-depth analysis of the essential spectroscopic data for 3-Methoxypyrazine-2-carboxylic acid (CAS No: 20653-53-8), a heterocyclic compound of interest in pharmaceutical and flavor chemistry research.[1][2] As a Senior Application Scientist, my objective is to move beyond mere data presentation. This document is structured to provide a logical, first-principles-based workflow for spectroscopic analysis, elucidating the "why" behind experimental choices and data interpretation. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data based on established principles and validated methodologies. Each section includes detailed protocols, data interpretation grounded in structural theory, and visualizations to aid comprehension for researchers, scientists, and drug development professionals.
Compound Overview: this compound
This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active molecules and flavor compounds.[1][2] Understanding its spectroscopic signature is paramount for synthesis confirmation, quality control, and further research into its applications.
Molecular Structure and Properties:
-
Molecular Formula: C₆H₆N₂O₃[3]
-
Molecular Weight: 154.12 g/mol [4]
-
Monoisotopic Mass: 154.03784 Da[3]
-
Structure: A pyrazine ring substituted with a methoxy group at position 3 and a carboxylic acid group at position 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Experimental Protocol: NMR Data Acquisition
Rationale for Experimental Choices:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected. Its ability to dissolve the polar carboxylic acid and its high boiling point are advantageous. Critically, it allows for the observation of the acidic carboxylic proton, which would exchange with deuterium in solvents like D₂O or CD₃OD.[5]
-
Instrumentation: A standard 400 MHz (or higher) NMR spectrometer provides sufficient resolution for unambiguous signal assignment.[6]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of DMSO-d₆.
-
Instrumentation Setup: Utilize a spectrometer, such as a Bruker Avance 400 MHz instrument.[6]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 0-14 ppm is appropriate.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-200 ppm is necessary to capture the carbonyl carbon.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using software like MestReNova or TopSpin. This involves Fourier transformation, phase correction, and baseline correction.[6] Chemical shifts (δ) are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.5 ppm for ¹³C).[5]
Predicted ¹H NMR Data and Interpretation
Data Summary Table:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~13.0 - 13.5 | Singlet, broad | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-13 ppm range due to hydrogen bonding.[5][7][8] |
| 8.45 | Doublet | 1H | H-5 | Aromatic proton deshielded by the adjacent electronegative nitrogen atom. It is coupled to H-6. |
| 8.30 | Doublet | 1H | H-6 | Aromatic proton deshielded by the adjacent nitrogen atom and coupled to H-5. |
| 4.05 | Singlet | 3H | -OCH₃ | Protons of the methoxy group are in a characteristic region. The singlet multiplicity indicates no adjacent protons. |
In-depth Interpretation: The ¹H NMR spectrum is expected to show four distinct signals. The most downfield signal, a broad singlet around 13 ppm, is characteristic of the carboxylic acid proton.[8] Its breadth is a direct consequence of hydrogen bonding interactions and chemical exchange. The two doublets in the aromatic region (8.0-9.0 ppm) are assigned to the two protons on the pyrazine ring. Their downfield shift is due to the deshielding effect of the aromatic ring current and the two electronegative nitrogen atoms. The signal at 4.05 ppm, integrating to three protons, is unequivocally assigned to the methoxy group.
Predicted ¹³C NMR Data and Interpretation
Data Summary Table:
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~165 | C=O | The carbonyl carbon of a carboxylic acid typically resonates in the 165-185 ppm range.[8][9] Conjugation with the pyrazine ring shifts it towards the upfield end of this range.[7] |
| ~158 | C3-OCH₃ | Aromatic carbon directly attached to the electronegative oxygen of the methoxy group, resulting in a significant downfield shift. |
| ~145 | C5 | Aromatic C-H carbon deshielded by the adjacent nitrogen atom. |
| ~142 | C6 | Aromatic C-H carbon deshielded by the adjacent nitrogen atom. |
| ~138 | C2-COOH | Quaternary carbon attached to the carboxylic acid group. |
| ~54 | -OCH₃ | The carbon of the methoxy group, typically found in the 50-60 ppm range. |
In-depth Interpretation: The ¹³C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon atoms in the molecule. The carboxyl carbon (C=O) is the most downfield signal, appearing around 165 ppm.[8][9] The four carbons of the pyrazine ring are found in the aromatic region (138-158 ppm), with their specific shifts influenced by the attached substituents and adjacent nitrogen atoms. The carbon attached to the methoxy group (C3) is significantly deshielded due to the electronegativity of oxygen. The final signal, around 54 ppm, corresponds to the methyl carbon of the methoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by features of the carboxylic acid and the substituted aromatic ring.
Experimental Protocol: IR Data Acquisition
Rationale for Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan. The instrument software will automatically subtract the background spectrum from the sample spectrum.
Predicted IR Data and Interpretation
Data Summary Table:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 2500 | Strong, Broad | O-H stretch | Carboxylic Acid (H-bonded) |
| ~3050 | Medium | C-H stretch | Aromatic (Pyrazine ring) |
| ~2950 | Medium | C-H stretch | Aliphatic (-OCH₃) |
| 1730 - 1700 | Strong | C=O stretch | Carboxylic Acid (conjugated) |
| 1600, 1450 | Medium | C=C and C=N stretch | Aromatic skeletal vibrations (Pyrazine ring) |
| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid / Aryl Ether |
| 960 - 900 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |
In-depth Interpretation: The IR spectrum provides a clear fingerprint of the molecule's functional groups.
-
O-H Stretch: The most prominent feature is an extremely broad absorption from 3300 to 2500 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[7][10][11] This broadness is a direct result of the strong intermolecular hydrogen bonding.
-
C=O Stretch: A strong, sharp peak between 1730 and 1700 cm⁻¹ confirms the presence of the carbonyl group.[11][12] Its position at a slightly lower frequency than a typical saturated carboxylic acid (~1710 cm⁻¹) is due to conjugation with the pyrazine ring, which weakens the C=O double bond character.[7][13]
-
C-O Stretches: Strong absorptions in the 1320-1210 cm⁻¹ region are attributed to C-O stretching vibrations from both the carboxylic acid and the aryl-methoxy ether group.[10][11]
-
Aromatic Region: Peaks around 1600 and 1450 cm⁻¹ are due to the skeletal C=C and C=N vibrations of the pyrazine ring.[14]
-
O-H Bend: A diagnostically useful broad peak between 960-900 cm⁻¹ arises from the out-of-plane O-H bend of the carboxylic acid dimer.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern can offer valuable structural clues.
Experimental Protocol: MS Data Acquisition
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is the ideal choice. It is a soft ionization technique that is well-suited for polar, relatively non-volatile molecules like carboxylic acids, and it typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[6]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental formula.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[6]
-
Infusion: Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Positive Mode: Scan for the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.
-
Negative Mode: Scan for the deprotonated molecule [M-H]⁻.
-
-
Fragmentation (MS/MS): To confirm the structure, perform a tandem MS (MS/MS) experiment by isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.
Predicted MS Data and Interpretation
Data Summary Table (High-Resolution ESI-MS):
| Ion Mode | Predicted m/z | Ion Formula | Assignment |
| Positive | 155.0451 | [C₆H₇N₂O₃]⁺ | Protonated Molecule [M+H]⁺ |
| Positive | 177.0271 | [C₆H₆N₂O₃Na]⁺ | Sodium Adduct [M+Na]⁺ |
| Negative | 153.0306 | [C₆H₅N₂O₃]⁻ | Deprotonated Molecule [M-H]⁻ |
Predicted m/z values are based on the monoisotopic mass.[3]
Proposed Fragmentation Pathway (Positive Ion Mode): The fragmentation of the protonated molecule ([M+H]⁺ at m/z 155) is expected to proceed through characteristic losses associated with the carboxylic acid and methoxy groups.
-
Loss of H₂O: A common initial fragmentation for carboxylic acids is the loss of water (18 Da), leading to an acylium ion at m/z 137.
-
Loss of CO: The subsequent loss of carbon monoxide (28 Da) from the acylium ion is a very common pathway for carbonyl-containing compounds, resulting in a fragment at m/z 109.
-
Loss of COOH radical: Loss of the entire carboxyl group as a radical (45 Da) can also occur, leading to a fragment at m/z 110.[15]
Conclusion
The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The predicted data and interpretations in this guide, grounded in fundamental spectroscopic principles, offer a robust framework for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen skeleton, IR spectroscopy confirms the key functional groups (carboxylic acid, aromatic ether), and high-resolution mass spectrometry validates the molecular formula and provides structural insights through fragmentation analysis. Adherence to the detailed protocols herein will ensure the acquisition of high-quality, reliable data for synthesis validation and further investigation of this important pyrazine derivative.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanoient.org [nanoient.org]
- 3. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 4. Pharmaceutical and chemical intermediates,CAS#:40155-47-3,3-甲氧基吡嗪-2-羧酸,this compound [en.chemfish.com]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. youtube.com [youtube.com]
- 14. spcmc.ac.in [spcmc.ac.in]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Solubility and Stability of 3-Methoxypyrazine-2-carboxylic Acid
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 3-Methoxypyrazine-2-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to its evaluation.
Introduction and Physicochemical Overview
This compound belongs to the pyrazine class of compounds, which are known for their diverse biological activities and presence in natural products.[1][2] A thorough understanding of its solubility and stability is paramount for its application in pharmaceutical development, ensuring optimal formulation, bioavailability, and shelf-life.
The structure of this compound, with its carboxylic acid moiety and methoxy group on the pyrazine ring, dictates its physicochemical properties. The carboxylic acid group suggests a pH-dependent aqueous solubility, while the pyrazine ring and methoxy group contribute to its overall polarity and potential for degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [3] |
| Molecular Weight | 154.12 g/mol | [4] |
| Predicted XlogP | -0.1 | [3] |
| Predicted pKa | ~2.5 - 3.5 | Computational Prediction[5][6] |
Note: The pKa value is an estimation based on computational models and the known pKa of similar pyrazine carboxylic acids. Experimental determination is highly recommended.
Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[7] A comprehensive solubility profile in various aqueous and organic media is essential for formulation development.
Aqueous Solubility Determination (pH-Dependent Profile)
Given the presence of a carboxylic acid group, the aqueous solubility of this compound is expected to be highly dependent on the pH of the medium.[8] The Henderson-Hasselbalch equation predicts that the solubility of an acidic compound will increase as the pH rises above its pKa.
This method is considered the gold standard for determining thermodynamic solubility.[9]
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate a pH-solubility profile.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 4. Pharmaceutical and chemical intermediates,CAS#:40155-47-3,3-甲氧基吡嗪-2-羧酸,this compound [en.chemfish.com]
- 5. peerj.com [peerj.com]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. researchgate.net [researchgate.net]
- 8. chemrj.org [chemrj.org]
- 9. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
The Strategic Role of 3-Methoxypyrazine-2-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the specifics of a particularly valuable derivative, 3-methoxypyrazine-2-carboxylic acid, and its analogues. We will explore its synthesis, physicochemical properties, and burgeoning applications in drug discovery. This document serves as an in-depth resource, providing not only theoretical insights but also actionable experimental protocols and an analysis of structure-activity relationships (SAR) that are pivotal for the rational design of novel therapeutics.
Introduction: The Pyrazine Core as a Privileged Scaffold
Heterocyclic aromatic compounds are fundamental building blocks in the development of new pharmaceuticals. Among these, pyrazine, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, holds a significant place.[1] The unique electronic properties conferred by the nitrogen atoms allow pyrazine-containing molecules to engage in a wide array of biological interactions, leading to diverse pharmacological activities. Pyrazine derivatives have demonstrated efficacy as anticancer, antibacterial, antifungal, and antiviral agents.
This compound emerges as a particularly interesting scaffold for several reasons. The carboxylic acid group provides a crucial handle for forming amides, esters, and other derivatives, allowing for the exploration of a vast chemical space.[2] The methoxy group at the 3-position influences the molecule's lipophilicity and electronic distribution, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties. This guide will illuminate the path from the synthesis of this core structure to its application in generating novel drug candidates.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a core scaffold is essential for predicting its behavior in biological systems and for guiding derivatization strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | PubChem[3] |
| Molecular Weight | 154.13 g/mol | PubChem[3] |
| XLogP3-AA | 0.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Exact Mass | 154.037841 g/mol | PubChem[3] |
| Monoisotopic Mass | 154.037841 g/mol | PubChem[3] |
| Topological Polar Surface Area | 71.9 Ų | PubChem[3] |
| Heavy Atom Count | 11 | PubChem[3] |
| Complexity | 196 | PubChem[3] |
Synthesis of the Core Scaffold: this compound
While a direct, one-pot synthesis of this compound is not extensively documented, a robust and logical synthetic pathway can be constructed from available literature on related pyrazine derivatives. The most plausible approach involves the synthesis of 3-hydroxypyrazine-2-carboxylic acid followed by a selective O-methylation.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 3-Hydroxypyrazine-2-carboxylic Acid
This protocol is adapted from established methods for the synthesis of pyrazine carboxylic acids.
Step 1: Oxidation of Quinoxaline to 2,3-Pyrazinedicarboxylic Acid
-
In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve quinoxaline in hot water (approximately 90°C).
-
With vigorous stirring, add a saturated aqueous solution of potassium permanganate dropwise. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete oxidation.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrates and concentrate under reduced pressure.
-
Acidify the concentrated solution with concentrated hydrochloric acid to precipitate the 2,3-pyrazinedicarboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Step 2: Conversion to 3-Hydroxypyrazine-2-carboxylic Acid
The conversion of 2,3-pyrazinedicarboxylic acid to 3-hydroxypyrazine-2-carboxylic acid can be achieved through a multi-step sequence involving anhydride formation and subsequent selective hydrolysis, although direct methods might be available in specialized literature. A general approach is outlined:
-
Treat 2,3-pyrazinedicarboxylic acid with a dehydrating agent (e.g., acetic anhydride) to form the corresponding anhydride.
-
Carefully hydrolyze the anhydride under controlled conditions (e.g., with a stoichiometric amount of water or a weak base) to favor the formation of the mono-acid. Due to the electron-withdrawing nature of the pyrazine ring, one of the carboxyl groups is more susceptible to nucleophilic attack, potentially leading to the desired product after tautomerization of the initial enol.
Experimental Protocol: O-Methylation of 3-Hydroxypyrazine-2-carboxylic Acid
This protocol is based on standard O-methylation procedures for phenolic hydroxyl groups.
-
Dissolve 3-hydroxypyrazine-2-carboxylic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl group.
-
Add methyl iodide (CH₃I) dropwise to the stirred suspension.
-
Heat the reaction mixture (e.g., to 50-60°C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The this compound scaffold is a versatile starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The primary point of diversification is the carboxylic acid, which is readily converted to amides.
Antimycobacterial Activity
Derivatives of pyrazine-2-carboxylic acid have long been investigated for their antimycobacterial properties, with pyrazinamide being a first-line drug for the treatment of tuberculosis.[4] Research into amides of substituted pyrazine-2-carboxylic acids has revealed that lipophilicity plays a crucial role in their activity. For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited significant inhibition of Mycobacterium tuberculosis.[5] This suggests that derivatization of this compound with various anilines could yield potent antimycobacterial agents.
SAR Insights for Antimycobacterial Activity:
-
Increased Lipophilicity: Generally, increasing the lipophilicity of the amide substituent enhances antimycobacterial activity.
-
Electronic Effects: The presence of electron-withdrawing groups on the aniline ring can positively influence activity.
-
Steric Factors: The substitution pattern on the pyrazine ring itself (e.g., with chloro or tert-butyl groups) significantly impacts efficacy.[5]
Anticancer Activity
The pyrazine nucleus is present in several anticancer agents.[5] The ability of pyrazine derivatives to inhibit various kinases is a key mechanism behind their anticancer effects. The structural features of this compound, particularly the arrangement of hydrogen bond donors and acceptors, make it a promising scaffold for designing kinase inhibitors.
Caption: General mechanism of kinase inhibition by pyrazine derivatives.
Antifungal and Other Activities
Amides of pyrazine-2-carboxylic acid have also demonstrated antifungal activity.[4] The 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid showed poor to moderate in vitro antifungal effects.[5] This indicates that the nature of the substituent on both the pyrazine and the amide moiety is critical for antifungal potency.
Key Experimental Workflows: Amide Synthesis
The synthesis of amides from this compound is a fundamental step in exploring its medicinal chemistry potential.
General Workflow for Amide Synthesis
Caption: Workflow for the synthesis of amides from this compound.
Detailed Protocol: Amide Synthesis via Acyl Chloride
This protocol is a standard and reliable method for amide bond formation.
Step 1: Formation of the Acyl Chloride
-
To a solution of this compound in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and then reflux for 1-2 hours until the evolution of gas ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-methoxypyrazine-2-carbonyl chloride. This is often used immediately in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude acyl chloride in a dry, aprotic solvent like dichloromethane.
-
Cool the solution to 0°C and add the desired primary or secondary amine, followed by a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the HCl generated.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water, dilute aqueous acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel or by recrystallization.
Conclusion and Future Perspectives
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward derivatization, particularly at the carboxylic acid position, allows for the systematic exploration of structure-activity relationships. The insights gained from studies on related pyrazine-2-carboxamides provide a strong rationale for investigating derivatives of this core structure for a range of therapeutic targets, including those in infectious diseases and oncology. The synthetic protocols and SAR analysis presented in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective drug candidates. Future work should focus on expanding the library of derivatives, elucidating their specific biological targets, and optimizing their pharmacokinetic profiles to translate their in vitro potency into in vivo efficacy.
References
- 1. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity [mdpi.com]
- 5. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]
The Therapeutic Potential of 3-Methoxypyrazine-2-carboxylic Acid Derivatives: An In-Depth Technical Guide for Drug Discovery
Abstract
The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This technical guide delves into the largely unexplored therapeutic potential of a specific subclass: 3-methoxypyrazine-2-carboxylic acid and its derivatives. While direct pharmacological data on this particular scaffold is emerging, compelling evidence from structurally related pyrazine-2-carboxamides, particularly 3-amino and 3-phenoxy analogs, provides a strong rationale for their investigation as potent modulators of key biological targets. This guide will explore the potential of this compound derivatives in oncology, infectious diseases, and metabolic disorders, providing a scientific rationale, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of novel therapeutics.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a versatile scaffold in drug discovery.[4] Marketed drugs containing the pyrazine ring, such as the antitubercular agent pyrazinamide and the diuretic amiloride, underscore its clinical significance.[5] Pyrazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][6]
This guide focuses on the therapeutic promise of this compound derivatives. The strategic placement of a methoxy group at the 3-position and a carboxylic acid (or a derivative thereof, such as an amide) at the 2-position creates a molecule with a distinct physicochemical profile, offering potential for novel interactions with biological targets. While the direct exploration of this scaffold is in its nascent stages, the wealth of data on analogous pyrazine-2-carboxamides provides a fertile ground for hypothesis-driven drug discovery.
Potential Therapeutic Target Classes
Based on the established biological activities of structurally similar pyrazine derivatives, we have identified three primary therapeutic areas where this compound derivatives hold significant promise:
-
Oncology: Targeting Fibroblast Growth Factor Receptors (FGFRs)
-
Infectious Diseases: Combating Mycobacterium tuberculosis
-
Metabolic Diseases: Agonism of Takeda G-protein-coupled Receptor 5 (TGR5)
The following sections will provide an in-depth analysis of each potential application, including the scientific rationale, supporting data from analogous compounds, and detailed experimental protocols to guide further research.
Anticancer Potential: Targeting Fibroblast Growth Factor Receptors (FGFRs)
Scientific Rationale & Causality
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[2] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers, making it a compelling therapeutic target.[2][4]
Recent studies have highlighted the potential of pyrazine-based scaffolds as potent FGFR inhibitors.[1][2] Specifically, a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been identified as pan-FGFR inhibitors with significant antitumor activity in cancer cell lines with FGFR abnormalities.[4][7] The pyrazine core in these molecules acts as a hinge-binding motif, a critical interaction for kinase inhibition. The substitution at the 3-position is crucial for modulating potency and selectivity.
The 3-methoxy group in our scaffold of interest, while differing from the 3-amino group in its hydrogen-bonding capability, is also an electron-donating group and can influence the overall electronic and conformational properties of the molecule. This could lead to favorable interactions within the ATP-binding pocket of FGFRs. Therefore, there is a strong rationale to synthesize and screen 3-methoxypyrazine-2-carboxamide libraries for FGFR inhibitory activity.
Supporting Data from Analogous Compounds
The following table summarizes the in vitro activity of a representative 3-aminopyrazine-2-carboxamide derivative against FGFR kinases, demonstrating the potential of this scaffold.
| Compound ID | Target | IC50 (nM) | Cell Line | Cellular Activity (IC50, µM) |
| 18i | FGFR1 | 1.5 | NCI-H520 | 26.69 |
| FGFR2 | 0.8 | SNU-16 | 1.88 | |
| FGFR3 | 1.2 | KMS-11 | 3.02 | |
| FGFR4 | 2.1 | SW-780 | 2.34 | |
| Data extracted from Zheng et al., ACS Med Chem Lett. 2024.[4][7] |
Experimental Protocols
This protocol describes a standard in vitro kinase assay to determine the IC50 values of test compounds against FGFR1, 2, 3, and 4.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinase domains
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 25 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the respective FGFR kinase and the Poly(Glu, Tyr) substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
This protocol assesses the antiproliferative activity of the test compounds in cancer cell lines with known FGFR alterations.
Materials:
-
Cancer cell lines with documented FGFR amplification or mutation (e.g., SNU-16, KMS-11)
-
Appropriate cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear-bottom white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.
Visualization of the FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway.
Anti-Infective Potential: Targeting Mycobacterium tuberculosis
Scientific Rationale & Causality
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. Pyrazinamide (PZA), a pyrazine-2-carboxamide, is a first-line anti-TB drug.[8] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[9] POA is thought to disrupt membrane transport and energetics in Mtb.
The structural similarity of this compound derivatives to PZA makes them attractive candidates for novel anti-TB agents. While the precise mechanism of PZA is still debated, the pyrazine-2-carboxamide scaffold is essential for its activity.[10] The 3-position of the pyrazine ring is a key site for modification to improve potency and overcome resistance. For instance, N-substituted 3-aminopyrazine-2-carboxamides have shown promising antimycobacterial activity.[9] The 3-methoxy group could influence the compound's lipophilicity and interaction with the active site of pyrazinamidase or other potential targets within Mtb.
Supporting Data from Analogous Compounds
The following table presents the antimycobacterial activity of representative N-phenylpyrazine-2-carboxamides against M. tuberculosis H37Rv.
| Compound ID | R1 | R2 | MIC (µg/mL) |
| Pyrazinamide | H | H | 6.25 |
| 19 | 5-tert-Butyl-6-chloro | 3-trifluoromethylphenyl | 3.13 |
| Data extracted from Doležal et al., Molecules. 2006.[3] |
Experimental Protocols
This protocol is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Pyrazinamide (as a positive control)
Procedure:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:20 in Middlebrook 7H9 broth.
-
Prepare serial dilutions of the test compounds and pyrazinamide in the 96-well plates.
-
Inoculate each well with the diluted bacterial suspension. Include a drug-free control and a sterile control.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
This protocol is essential to assess the selectivity of the compounds for mycobacteria over host cells.
Materials:
-
Vero cells (or another suitable mammalian cell line)
-
DMEM supplemented with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50).
-
Determine the Selectivity Index (SI) as the ratio of CC50 to MIC.
Visualization of the Proposed Antimycobacterial Workflow
Caption: Workflow for antimycobacterial drug discovery.
Metabolic Disease Potential: Targeting TGR5
Scientific Rationale & Causality
Takeda G-protein-coupled receptor 5 (TGR5) is a bile acid receptor that has emerged as a promising target for the treatment of metabolic diseases, including type 2 diabetes and obesity.[5][11][12] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and promotes satiety.[12][13][14]
A recent study identified a series of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists.[11] This discovery highlights the potential of the pyrazine-2-carboxamide scaffold to interact productively with this GPCR. The 3-phenoxy group in these analogs occupies a key region of the TGR5 binding pocket. The 3-methoxy group in our target scaffold is smaller and has different electronic properties than the phenoxy group. However, its ability to act as a hydrogen bond acceptor and its conformational flexibility could allow for favorable interactions with TGR5. The development of small-molecule TGR5 agonists is an active area of research, and this compound derivatives represent a novel and unexplored chemical space for this target.
Supporting Data from Analogous Compounds
The following table shows the potent in vitro TGR5 agonist activity of representative 3-phenoxypyrazine-2-carboxamide derivatives.
| Compound ID | R (phenoxy substituent) | hTGR5 EC50 (nM) |
| INT-777 (Reference) | - | 130 |
| 18g | 2-Cl | 1.44 |
| 18k | 2,5-di-Cl | 0.58 |
| Data extracted from Wang et al., RSC Med. Chem. 2022.[11] |
Experimental Protocols
This protocol measures the ability of test compounds to activate TGR5 by quantifying the downstream production of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing human TGR5 (hTGR5)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Forskolin (as a positive control)
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit, Cisbio)
-
384-well plates
Procedure:
-
Seed the hTGR5-expressing HEK293 cells in a 384-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for 30 minutes at room temperature.
-
Measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Measure the fluorescence signal using an HTRF-compatible plate reader.
-
Calculate the percent activation for each compound concentration and determine the EC50 value.
This protocol assesses the ability of the test compounds to stimulate GLP-1 secretion from an enteroendocrine cell line.
Materials:
-
NCI-H716 cells (a human enteroendocrine cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds dissolved in DMSO
-
DPP-IV inhibitor
-
GLP-1 ELISA kit
-
24-well plates
Procedure:
-
Culture NCI-H716 cells in suspension.
-
Plate the cells in a 24-well plate coated with Matrigel.
-
Differentiate the cells by changing the medium to one with reduced serum.
-
Wash the cells with assay buffer and then incubate with the test compounds in the presence of a DPP-IV inhibitor for 2 hours.
-
Collect the supernatant.
-
Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit.
-
Express the results as fold-increase in GLP-1 secretion over the vehicle control.
Visualization of the TGR5 Signaling Pathway
Caption: TGR5 signaling pathway in enteroendocrine L-cells.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutics. The strong biological activities of structurally related 3-amino and 3-phenoxy pyrazine-2-carboxamides provide a solid foundation for investigating these derivatives as potential anticancer agents targeting FGFR, anti-infective agents against M. tuberculosis, and metabolic disease modulators targeting TGR5.
The experimental protocols detailed in this guide offer a clear roadmap for researchers to synthesize and evaluate libraries of this compound derivatives against these high-value targets. Future work should focus on establishing robust structure-activity relationships, optimizing lead compounds for potency, selectivity, and pharmacokinetic properties, and ultimately validating their therapeutic potential in preclinical models. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 6. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mc.minia.edu.eg [mc.minia.edu.eg]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management | MDPI [mdpi.com]
- 14. dovepress.com [dovepress.com]
Methodological & Application
Application Notes & Protocols: Strategic Activation of 3-Methoxypyrazine-2-carboxylic Acid using HATU for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Activated Pyrazines in Medicinal Chemistry
3-Methoxypyrazine-2-carboxylic acid is a pivotal building block in modern drug discovery, forming the core of numerous biologically active compounds, notably in the development of anti-tubercular agents like Pyrazinamide and its derivatives.[1][2][3][4] The efficient formation of amide or ester linkages from this heterocyclic carboxylic acid is a critical step in the synthesis of novel chemical entities. Traditional coupling methods can be sluggish or require harsh conditions, leading to low yields and undesirable side reactions.
This guide provides an in-depth exploration of a superior activation strategy utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . HATU has established itself as a premier coupling reagent due to its high efficiency, rapid reaction kinetics, and remarkable ability to preserve stereochemical integrity by minimizing racemization.[5][6] We will delve into the mechanistic underpinnings of HATU activation, provide field-tested protocols for its application with this compound, and offer insights into process optimization and troubleshooting.
Pillar 1: The Mechanism of Action - Why HATU Excels
The efficacy of HATU is rooted in its ability to transform a relatively unreactive carboxylic acid into a highly electrophilic OAt-active ester, primed for nucleophilic attack by an amine or alcohol.[7][8][9] This process is significantly more efficient than methods relying on carbodiimides alone, largely due to the unique structure of HATU's counter-ion, 1-hydroxy-7-azabenzotriazole (HOAt).
The activation proceeds through two key, rapid stages:
-
Deprotonation and Formation of the O-acyl(tetramethyl)isouronium salt: The reaction is initiated by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[10] The base deprotonates the this compound, forming a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon of HATU, creating a highly reactive and unstable O-acyl(tetramethyl)isouronium salt intermediate.[7][8][11]
-
Intramolecular Rearrangement to the OAt-Active Ester: The displaced HOAt anion immediately attacks the isouronium salt. This step forms the crucial OAt-active ester and liberates the highly soluble and easily removable byproduct, tetramethylurea (TMU).[5][7][8] The pyridine nitrogen within the HOAt moiety is believed to accelerate the subsequent amidation step through a neighboring group effect, stabilizing the transition state.[8] This entire activation sequence is typically very fast, often completing within minutes at room temperature.[7]
Visualizing the Activation Pathway
Caption: Figure 1: HATU Activation Mechanism.
Pillar 2: Validated Experimental Protocols
Trustworthiness in protocol design comes from anticipating and mitigating potential failure points. The following protocols incorporate best practices to ensure high yields and purity. The cardinal rule for successful HATU coupling is the order of addition : pre-activation of the carboxylic acid before introducing the amine nucleophile is critical. This strategy minimizes the primary side reaction—the formation of a guanidinium byproduct from the reaction between HATU and the amine.[5][12]
Protocol 1: Solution-Phase Amide Coupling
This protocol is designed for the synthesis of a discrete amide derivative of this compound in solution.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or ACN)
-
Standard workup reagents (e.g., Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Base Addition: To the stirred solution, add DIPEA (2.0 - 3.0 eq). Stir for 2-5 minutes at room temperature.
-
Activation (Pre-activation Step): Add HATU (1.1 - 1.2 eq) to the mixture in one portion. Stir the reaction at room temperature. The activation is rapid; a pre-activation time of 5-15 minutes is typically sufficient.[5] For sterically demanding substrates, this can be extended to 30 minutes.[7] Some protocols recommend cooling to 0°C during this step to further minimize side reactions.[5][13]
-
Nucleophile Addition: In a separate flask, dissolve the amine (1.0 - 1.2 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.[5]
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl (or saturated NH₄Cl), saturated NaHCO₃ solution, and finally with brine.[5][14] These washes remove excess base, unreacted starting materials, and the water-soluble byproducts (TMU and HOAt).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the final pure amide.[5][14]
Visualizing the Experimental Workflow
Caption: Figure 2: Solution-Phase Workflow.
Pillar 3: Data-Driven Insights & Troubleshooting
Quantitative Data Summary
The following table summarizes typical reaction parameters derived from established protocols for HATU-mediated couplings. These values serve as an excellent starting point for the activation of this compound.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Carboxylic Acid | 1.0 eq | The limiting reagent. |
| Amine/Nucleophile | 1.0 - 1.2 eq | A slight excess can drive the reaction to completion. |
| HATU | 1.1 - 1.2 eq | A small excess ensures complete activation of the acid.[5] |
| Base (DIPEA/TEA) | 2.0 - 5.0 eq | Essential for deprotonating the acid and neutralizing the generated hexafluorophosphate and HOAt salts.[7] |
| Pre-activation Time | 1 - 30 min | 1-15 min for standard reactions; up to 30 min for sterically hindered substrates.[7] |
| Reaction Time | 1 - 18 hours | Highly dependent on the nucleophilicity and steric bulk of the amine.[7] |
| Temperature | 0 °C to RT | Most couplings proceed efficiently at room temperature. Cooling to 0°C during activation can minimize side reactions. Gentle heating (40-50°C) may be required for very sluggish reactions.[5] |
| Solvent | DMF, DCM, ACN | Polar aprotic solvents are preferred for solubility.[8][10] DMF is common but can be difficult to remove. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation (reagents degraded by moisture).2. Amine is not nucleophilic enough.3. Steric hindrance. | 1. Ensure all reagents and solvents are anhydrous. Use freshly opened bottles of HATU and base.2. Increase reaction time or gently heat the reaction mixture (e.g., to 40-50°C).[5]3. Increase the equivalents of HATU and amine. |
| Guanidinium Byproduct Formation | Amine reacts directly with HATU before the carboxylic acid is fully activated. | Strictly follow the correct order of addition: pre-activate the acid with HATU and base before adding the amine .[5][12] |
| Persistent Tetramethylurea (TMU) in Product | TMU is water-soluble but can have slight solubility in organic extraction solvents (e.g., DCM, EtOAc). | 1. Increase the number of aqueous and brine washes during workup.[14]2. If the product is non-polar, switch to a less polar extraction solvent like diethyl ether to reduce TMU solubility.[14]3. If the product is a solid, recrystallization is often very effective for removing residual TMU.[14] |
| Epimerization/Racemization | Although minimized with HATU, it can occur with sensitive substrates or prolonged exposure to excess base. | 1. Use the minimum necessary amount of base.2. Keep reaction times as short as possible.3. Perform the activation and coupling at a lower temperature (0°C). |
Safety Considerations
-
HATU: Has been identified as a moderate skin sensitizer and can induce allergic reactions.[8][15] It is also considered potentially explosive under thermal analysis.[8]
-
General Precautions: Always handle HATU and other coupling reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
HATU stands out as a robust and highly effective reagent for the activation of this compound, facilitating the synthesis of complex amide and ester derivatives with high efficiency and fidelity. By understanding the underlying mechanism, adhering to validated protocols that emphasize pre-activation, and being prepared to troubleshoot common issues, researchers can confidently leverage this powerful tool to accelerate their drug discovery and development programs.
References
- 1. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Amide Synthesis [fishersci.dk]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Note: DCC/DMAP Mediated Synthesis with 3-Methoxypyrazine-2-carboxylic Acid
Abstract
This application note provides a comprehensive guide to the Steglich esterification, a powerful and mild coupling method, specifically tailored for the reaction of 3-Methoxypyrazine-2-carboxylic acid. We will delve into the underlying mechanism, provide a detailed, field-tested laboratory protocol, and offer insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex molecules where preserving sensitive functional groups is paramount.
Introduction: The Power of Mild Esterification
The formation of an ester bond is a cornerstone of organic synthesis, yet traditional methods like Fischer esterification often require harsh acidic conditions and high temperatures.[1] Such conditions are incompatible with sensitive or complex substrates that are common in pharmaceutical and natural product synthesis. The Steglich esterification, first reported in 1978, offers a robust solution.[2] It facilitates the coupling of a carboxylic acid and an alcohol under neutral, ambient temperature conditions, making it ideal for acid-labile compounds.[2][3][4]
The reaction's efficacy hinges on three key components:
-
Carboxylic Acid: In this protocol, this compound, a heterocyclic building block.
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid.[5]
-
Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP) serves as an acyl-transfer catalyst that dramatically accelerates the reaction and prevents the formation of unwanted side products.[5][6][7]
The Steglich Reaction Mechanism: A Symphony of Activation and Catalysis
Understanding the mechanism is crucial for troubleshooting and adapting the protocol. The process circumvents the need for a highly reactive acid chloride and proceeds through a series of carefully orchestrated steps.
-
Activation: The carboxylic acid attacks one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.[3]
-
The Side Reaction: If the alcohol nucleophile is not highly reactive or is present in low concentration, the O-acylisourea can slowly undergo an intramolecular 1,3-rearrangement to form a stable N-acylurea. This byproduct is unreactive towards the alcohol and represents a loss of starting material, thus lowering the yield.[2][3]
-
The Role of DMAP: This is where the genius of the method lies. DMAP is a superior nucleophile compared to the alcohol.[4] It rapidly intercepts the O-acylisourea intermediate before it can rearrange. This interception forms a new, highly electrophilic intermediate: an N-acylpyridinium ion.[3][5]
-
Ester Formation: The alcohol, even a sterically hindered one, can now readily attack the activated N-acylpyridinium ion. This step forms the desired ester, regenerates the DMAP catalyst, and produces the main byproduct of the reaction, N,N'-dicyclohexylurea (DCU).[3]
The insoluble nature of DCU in many organic solvents is a key feature of this reaction, as it begins to precipitate from the solution, driving the reaction forward according to Le Châtelier's principle.[2]
Detailed Experimental Protocol
This protocol details a representative synthesis. Researchers should adjust quantities based on the specific alcohol used.
Materials and Equipment
-
Reagents: this compound, Alcohol (e.g., Benzyl Alcohol), N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).
-
Solvent: Anhydrous Dichloromethane (DCM). Other aprotic solvents like THF or acetonitrile can also be used.[4][8]
-
Work-up: 0.5 N Hydrochloric acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, Büchner funnel, rotary evaporator, and equipment for column chromatography.
Stoichiometry for a Representative Reaction (1 mmol scale)
| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| This compound | 154.12 | 1.0 | 154.1 | 1.0 |
| Benzyl Alcohol (Example) | 108.14 | 1.2 | 129.8 | 1.2 |
| DCC | 206.33 | 1.1 | 227.0 | 1.1 |
| DMAP | 122.17 | 0.1 | 12.2 | 0.1 |
| Anhydrous DCM | - | - | 10 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid) and stir until all solids dissolve.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
DCC Addition: In a separate vial, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 5 minutes. A white precipitate (DCU) should begin to form.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the limiting carboxylic acid.
Work-up and Purification
The work-up is critical for removing the DCU byproduct and unreacted reagents.
-
DCU Filtration: Once the reaction is complete, cool the mixture again in an ice bath for 15-30 minutes to maximize DCU precipitation.[9] Filter the mixture through a Büchner funnel to remove the bulk of the DCU solid.[10][11][12] Wash the filter cake with a small amount of cold DCM to recover any trapped product.
-
Aqueous Wash I (Acidic): Transfer the filtrate to a separatory funnel. Wash with 0.5 N HCl (2 x 20 mL for a 10 mL reaction volume) to remove the catalytic DMAP.[9]
-
Aqueous Wash II (Basic): Wash with saturated NaHCO₃ solution (1 x 20 mL) to neutralize any residual acid.
-
Aqueous Wash III (Brine): Wash with brine (1 x 20 mL) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The resulting crude product can be purified via flash column chromatography on silica gel. Pro-Tip: DCU has notoriously tricky solubility and can sometimes co-elute with products.[13] If DCU is still present in the crude oil/solid, dissolve it in a minimal amount of DCM and add an "anti-solvent" like hexanes or diethyl ether to precipitate more DCU, then filter again before chromatography.[10][14]
Safety, Troubleshooting, and Best Practices
Critical Safety Precautions
-
DCC is a potent allergen and sensitizer. It can cause severe skin reactions upon contact.[15] Always handle DCC in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[16][17] In case of skin contact, wash immediately and thoroughly.[15]
-
DMAP is highly toxic and readily absorbed through the skin.[6] Handle with extreme care and appropriate PPE.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | • Reagents or solvent were not anhydrous.• Insufficient reaction time.• Sterically hindered alcohol requires more forcing conditions. | • Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or passed through a drying system.• Monitor by TLC and extend reaction time if necessary.• Consider a slight increase in temperature (e.g., to 40 °C) or using a more potent catalyst system. |
| Significant N-Acylurea Byproduct | • The alcohol is a poor nucleophile, leading to the slow rearrangement of the O-acylisourea intermediate.[18] | • Ensure an adequate catalytic amount of DMAP is used (5-10 mol%).• Consider a different coupling agent if the problem persists. |
| DCU Contamination in Final Product | • DCU is sparingly soluble and can be difficult to remove completely.[13] | • Ensure the reaction mixture is thoroughly cooled before the initial filtration.• Perform a precipitation step from a concentrated solution using a non-polar "anti-solvent" (e.g., hexane) prior to chromatography.[10]• In chromatography, a small amount of chloroform in the eluent can sometimes help cleanly separate the DCU.[10] Alternatively, using Florisil instead of silica gel has been reported to be effective.[13] |
| DMAP Contamination in Final Product | • Incomplete removal during the acidic wash. | • Ensure the aqueous HCl wash is performed thoroughly. Two or three washes are recommended. |
Conclusion
The DCC/DMAP-mediated Steglich esterification is a highly reliable and versatile method for synthesizing esters from this compound under mild conditions. By understanding the underlying mechanism and adhering to a robust work-up procedure, researchers can achieve high yields of pure products while preserving sensitive functionalities. The key to success lies in maintaining anhydrous conditions and executing a meticulous purification strategy to remove the dicyclohexylurea byproduct.
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Workup [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. echemi.com [echemi.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. reddit.com [reddit.com]
Application Note: A Protocol for the Synthesis and Evaluation of Pyrazine-2-Carboxamide RXFP1 Agonists
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Relaxin Family Peptide Receptor 1 (RXFP1) is a validated G-protein coupled receptor (GPCR) and a promising therapeutic target for cardiovascular and fibrotic diseases. The development of orally bioavailable, small-molecule agonists offers significant advantages over therapies based on the native peptide hormone, relaxin. This document provides a detailed methodology for the synthesis of pyrazine-2-carboxamide derivatives as potential RXFP1 agonists, using 3-methoxypyrazine-2-carboxylic acid as a versatile starting material. Furthermore, it outlines a robust, self-validating protocol for the in vitro pharmacological evaluation of these synthesized compounds to confirm their agonist activity and selectivity at the human RXFP1 receptor.
Introduction and Rationale
The Relaxin Family Peptide Receptor 1 (RXFP1) is a key regulator of cardiovascular and connective tissue physiology.[1] Activation of RXFP1 by its endogenous ligand, relaxin, elicits potent vasodilatory, anti-inflammatory, and anti-fibrotic effects.[1] These properties have positioned RXFP1 as a compelling target for treating conditions like acute heart failure, systemic sclerosis, and fibrosis of the kidney, liver, and lungs. While recombinant human relaxin (serelaxin) has shown therapeutic promise, its utility is limited by its peptide nature, which necessitates parenteral administration and results in a short plasma half-life.[2]
The discovery of small-molecule RXFP1 agonists, such as ML290 and AZD5462, represents a major advancement, opening the door to orally available therapies with improved pharmacokinetic profiles.[3][4] Many small-molecule modulators of GPCRs are based on heterocyclic scaffolds, which provide a rigid framework for orienting functional groups and engaging in specific receptor interactions. The pyrazine-2-carboxamide core is a particularly attractive scaffold in medicinal chemistry due to its prevalence in biologically active compounds and its synthetic tractability.[5][6]
This guide uses this compound as a strategic starting point. The pyrazine ring serves as a stable core, while the carboxylic acid provides a direct handle for amide bond formation—the most common reaction in medicinal chemistry—allowing for the systematic exploration of chemical space by coupling it with diverse amine-containing fragments.[7][8] The methoxy group can be retained or modified in later steps to fine-tune the molecule's properties.
Synthetic Workflow and Protocols
The overall strategy involves a robust and widely applicable amide coupling reaction between the starting carboxylic acid and a selected amine building block. This is followed by purification and rigorous characterization.
Caption: Overall workflow from synthesis to validation.
Protocol 2.1: Synthesis of a Representative N-Benzyl-3-methoxypyrazine-2-carboxamide
This protocol details the synthesis of a model compound. The choice of benzylamine is for illustrative purposes; researchers should substitute it with amine building blocks relevant to their specific drug discovery program.
Rationale: The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent is based on its high efficiency, rapid reaction times, and low rate of racemization for chiral substrates.[8] It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the hexafluorophosphate salt and deprotonate the amine, driving the reaction to completion.[8] Anhydrous DMF is an excellent polar aprotic solvent for this reaction, solubilizing the reagents effectively.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mg) | Moles (mmol) | Equivalents |
| This compound | 154.12 | 154 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 118 | 1.1 | 1.1 |
| HATU | 380.23 | 456 | 1.2 | 1.2 |
| DIPEA | 129.24 | 388 (507 µL) | 3.0 | 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - |
| Saturated aq. NaHCO₃ | - | ~50 mL | - | - |
| Brine | - | ~50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
| Silica Gel (230-400 mesh) | - | - | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (154 mg, 1.0 mmol).
-
Reagent Dissolution: Add anhydrous DMF (5 mL) to the flask and stir until the acid is fully dissolved.
-
Activation: Add HATU (456 mg, 1.2 mmol, 1.2 eq) to the solution. The solution may change color.
-
Base Addition: Add DIPEA (507 µL, 3.0 mmol, 3.0 eq) to the mixture.
-
Amine Addition: Add benzylamine (118 mg, 1.1 mmol, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (25 mL).
-
Shake the funnel, allow the layers to separate, and collect the organic layer.
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound as a solid or oil.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Pharmacological Evaluation
A critical step is to confirm that the synthesized compound acts as an agonist at the RXFP1 receptor. The primary signaling pathway for RXFP1 involves Gαs-protein coupling, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1]
Caption: RXFP1 Gs-cAMP signaling pathway.
Protocol 3.1: RXFP1 Agonist cAMP Assay
Principle: This assay quantifies the ability of a test compound to stimulate cAMP production in a cell line stably overexpressing the human RXFP1 receptor. The magnitude of the cAMP increase is directly proportional to the agonist activity of the compound.
Materials & Reagents:
-
Cell Line: HEK293 cells stably expressing human RXFP1 (HEK293-hRXFP1).
-
Positive Controls: Recombinant human relaxin-2, ML290.
-
Assay Medium: Serum-free media (e.g., MEM or DMEM).
-
Reagents: Test compound stock solution (e.g., 10 mM in DMSO), phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
Detection Kit: A commercial time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP detection kit (e.g., HTRF cAMP Dynamic 2).
-
Equipment: 384-well white assay plates, multichannel pipette, plate reader capable of TR-FRET detection.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HEK293-hRXFP1 cells to ~80% confluency.
-
Harvest cells and resuspend in assay medium to a concentration of ~200,000 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (~1,000 cells/well).
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound, relaxin-2, and ML290 in assay buffer containing a PDE inhibitor. A typical concentration range would be from 10 µM down to 0.1 nM in 10-12 steps.
-
Add 5 µL of the diluted compounds or controls to the wells containing the cells. Include "vehicle only" (e.g., DMSO) wells as a negative control.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C.
-
cAMP Detection:
-
Following the manufacturer's protocol for the chosen cAMP kit, add the lysis buffer and detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
Data Analysis:
-
Calculate the ratio of the two emission signals and normalize the data to the vehicle control (0% activation) and the maximal response of the positive control, relaxin-2 (100% activation).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal response) and Emax (maximal efficacy) for each compound.
| Compound | EC₅₀ (nM) [Mean ± SEM] | Emax (% of Relaxin-2) [Mean ± SEM] |
| Relaxin-2 | 1.5 ± 0.3 | 100 ± 5 |
| ML290 | 95 ± 12 | 98 ± 7 |
| Test Compound X | Calculate from data | Calculate from data |
Protocol 3.2: Self-Validating Selectivity and Cytotoxicity Assays
Rationale: To be a viable tool or therapeutic lead, a compound must be selective for its target and not exhibit general toxicity. A counter-screen against a closely related receptor, RXFP2, will confirm selectivity. A cytotoxicity assay will ensure that the observed activity is not an artifact of cell death.
-
Selectivity Counter-Screen: Repeat the cAMP assay protocol (3.1) using a cell line stably expressing the human RXFP2 receptor. An ideal RXFP1 agonist should show high potency (low EC₅₀) in the RXFP1 assay and little to no activity (EC₅₀ > 10 µM) in the RXFP2 assay.
-
Cytotoxicity Assay:
-
Plate the HEK293-hRXFP1 cells as in protocol 3.1.
-
Treat the cells with the same concentrations of the test compound used in the cAMP assay.
-
Incubate for a period matching or exceeding the primary assay (e.g., 1-2 hours).
-
Measure cell viability using a commercially available ATP-based assay (e.g., CellTiter-Glo®). A decrease in the luminescent signal indicates a loss of viable cells. A good compound will show no significant cytotoxicity at concentrations where it is fully effective in the agonist assay.
-
Conclusion
This application note provides a comprehensive and technically grounded framework for the synthesis and evaluation of novel pyrazine-2-carboxamide derivatives as potential RXFP1 agonists. The use of this compound as a starting material allows for flexible and efficient chemical exploration via robust amide coupling chemistry. The outlined pharmacological protocols, including a primary cAMP assay and essential selectivity and cytotoxicity counter-screens, constitute a self-validating system to identify and characterize potent and selective small-molecule RXFP1 agonists for further drug development.
References
- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. phcog.com [phcog.com]
- 7. hepatochem.com [hepatochem.com]
- 8. growingscience.com [growingscience.com]
Application Notes and Protocols for the LC-MS/MS Analysis of 3-Methoxypyrazine-2-carboxylic Acid Reactions
Introduction: The Significance of Pyrazine Carboxylic Acids in Drug Development
Pyrazine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved therapeutics and clinical candidates. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable pharmacophores. 3-Methoxypyrazine-2-carboxylic acid, in particular, serves as a crucial building block for more complex molecules. The ability to accurately monitor its reactions, such as esterification and amide bond formation, is paramount in drug discovery and development for process optimization, impurity profiling, and metabolic studies.
This comprehensive guide provides a detailed framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify this compound and its reaction products. The protocols herein are designed to be adaptable and are grounded in established bioanalytical principles to ensure data integrity and regulatory compliance.
Part 1: Foundational Principles of the LC-MS/MS Method
The successful quantification of this compound and its derivatives hinges on a well-developed LC-MS/MS method that provides selectivity, sensitivity, and reproducibility. The principles behind our methodological choices are outlined below.
Chromatographic Separation: Reversed-Phase Chromatography
A reversed-phase chromatographic approach is selected for its versatility and suitability for separating moderately polar compounds like this compound. A C18 stationary phase is employed to retain the analyte and its derivatives based on their hydrophobicity. The inclusion of an acidic modifier, such as formic acid, in the mobile phase serves a dual purpose: it protonates the carboxylic acid moiety, rendering it less polar and enhancing its retention on the nonpolar stationary phase, and it promotes efficient ionization in the mass spectrometer source.
Mass Spectrometric Detection: Electrospray Ionization and Multiple Reaction Monitoring (MRM)
Electrospray Ionization (ESI) in the positive ion mode is chosen due to the presence of the nitrogen atoms in the pyrazine ring, which are readily protonated. This results in a strong signal for the protonated molecule [M+H]⁺.
For highly selective and sensitive quantification, Tandem Mass Spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is employed. In this technique, the first quadrupole (Q1) isolates the protonated precursor ion of the analyte. This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the sample matrix.[1]
Part 2: Reaction Monitoring – Representative Synthetic Schemes
To demonstrate the utility of the developed LC-MS/MS method, we will focus on two common and fundamental reactions of this compound:
-
Esterification: The formation of Methyl 3-methoxypyrazine-2-carboxylate.
-
Amide Coupling: The reaction with benzylamine to form N-benzyl-3-methoxypyrazine-2-carboxamide.
These reactions are illustrative of the synthetic transformations this key intermediate undergoes in the synthesis of more complex active pharmaceutical ingredients.
Part 3: Detailed Experimental Protocols
Protocol 1: Sample Preparation for Reaction Monitoring
The goal of sample preparation is to extract the analytes of interest from the reaction mixture or biological matrix while removing interfering substances.[2] Two robust methods are presented here: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between them will depend on the sample matrix, desired throughput, and the level of cleanliness required.
A. Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases.[3][4][5][6] Given that this compound has a pKa similar to pyrazine-2-carboxylic acid (approximately 2.9), its charge state can be manipulated by adjusting the pH of the aqueous phase.[7][8][9]
-
Objective: To extract the acidic starting material and its neutral ester or amide product from an aqueous reaction quench solution.
-
Procedure:
-
Quench the reaction mixture with 1 mL of deionized water.
-
To extract the neutral product (ester or amide), ensure the aqueous phase is neutral or slightly basic (pH 7-8) by adding a small amount of saturated sodium bicarbonate solution.
-
Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer containing the neutral product to a clean tube.
-
To extract the unreacted this compound, acidify the remaining aqueous layer to pH < 2 with 1M HCl.
-
Add a fresh 2 mL aliquot of the organic solvent.
-
Repeat the vortexing and centrifugation steps (steps 4 and 5).
-
Transfer the organic layer containing the protonated acid to a separate clean tube.
-
Evaporate the organic solvent from both extracts under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
-
B. Solid-Phase Extraction (SPE) Protocol
SPE provides a more thorough cleanup and can be more easily automated than LLE.[2][10][11][12] A mixed-mode anion exchange sorbent can be used to retain the acidic analyte and separate it from neutral products.
-
Objective: To separate and concentrate the acidic starting material from its neutral product.
-
Procedure:
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Strata-X-A) with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of water adjusted to a pH of approximately 5-6.
-
Loading: Dilute the reaction mixture aliquot 1:1 with water (pH 5-6) and load it onto the SPE cartridge. At this pH, the carboxylic acid will be deprotonated and retained by the anion exchange mechanism, while the neutral product will pass through.
-
Washing (Fraction 1 - Neutral Product): Wash the cartridge with 1 mL of 5% methanol in water to elute any remaining neutral product. Collect this fraction.
-
Washing (Interferences): Wash the cartridge with 1 mL of methanol to remove any non-specifically bound impurities.
-
Elution (Fraction 2 - Acidic Analyte): Elute the this compound with 1 mL of 2% formic acid in methanol. The acid in the elution solvent will neutralize the charge on the analyte, releasing it from the sorbent.
-
Evaporate both collected fractions to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residues in 200 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
The following parameters provide a robust starting point for the analysis of this compound and its derivatives. Optimization may be required depending on the specific LC-MS/MS system used.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved retention and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for screening and separating compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume to avoid column overloading. |
| MS System | ||
| Ionization Mode | ESI Positive | The pyrazine nitrogen atoms are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Desolvation Temp. | 450°C | Facilitates solvent evaporation and analyte desolvation. |
| Desolvation Gas Flow | 800 L/hr | Aids in the desolvation process. |
| Collision Gas | Argon | Inert gas for collision-induced dissociation. |
Table 2: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 155.0 | 109.0 (loss of H₂O and CO) | 50 | 15 |
| This compound | 155.0 | 81.0 (pyrazine ring fragment) | 50 | 25 |
| Methyl 3-methoxypyrazine-2-carboxylate | 169.0 | 137.0 (loss of CH₃OH) | 50 | 12 |
| Methyl 3-methoxypyrazine-2-carboxylate | 169.0 | 109.0 (loss of COOCH₃) | 50 | 20 |
| N-benzyl-3-methoxypyrazine-2-carboxamide | 244.1 | 106.1 (benzyl fragment) | 50 | 18 |
| N-benzyl-3-methoxypyrazine-2-carboxamide | 244.1 | 91.1 (tropylium ion) | 50 | 28 |
Note: These are predicted transitions and should be optimized for the specific instrument used.
Protocol 3: Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines such as the ICH M10 guidance to ensure the reliability of the data.[13][14][15][16]
Table 3: Key Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix. | To ensure the method can differentiate the analyte from other components in the sample. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). | To establish the relationship between analyte concentration and instrument response. |
| Accuracy & Precision | Intra- and inter-day accuracy within ±15% of nominal. Precision (%CV) ≤ 15%. | To demonstrate the closeness of measured values to the true value and the reproducibility of the method. |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix. | To assess the impact of co-eluting matrix components on the ionization of the analyte. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. | To determine the efficiency of the sample preparation process. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative). | To ensure the integrity of the analyte in the samples from collection to analysis. |
| Dilution Integrity | Accuracy and precision should be within ±15% after dilution. | To verify that samples with concentrations above the upper limit of quantification can be reliably diluted and measured. |
Part 4: Visualization of Workflows
Diagram 1: General LC-MS/MS Workflow
Caption: A generalized workflow for the LC-MS/MS analysis of this compound reactions.
Diagram 2: Solid-Phase Extraction (SPE) Logic
Caption: Logical flow diagram for the separation of acidic analyte from neutral product using SPE.
Conclusion
The methodologies presented in this application note provide a robust and reliable framework for the LC-MS/MS analysis of reactions involving this compound. By understanding the underlying principles of chromatography, mass spectrometry, and sample preparation, researchers can confidently develop and validate methods that meet the stringent requirements of the pharmaceutical industry. The detailed protocols and validation guidelines serve as a comprehensive resource for scientists and drug development professionals, enabling the generation of high-quality data to support critical decision-making throughout the drug discovery and development pipeline.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 7. Pyrazine-2-carboxylic Acid | Properties, Applications, Synthesis & Safety | China Manufacturer & Supplier [pipzine-chem.com]
- 8. Pyrazine-2-carboxylic Acid|98-97-5|Research Chemical [benchchem.com]
- 9. kongunaducollege.ac.in [kongunaducollege.ac.in]
- 10. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. agilent.com [agilent.com]
- 13. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 14. database.ich.org [database.ich.org]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of Pyrazine Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazine Functionalization
Pyrazine derivatives are a cornerstone of modern medicinal chemistry and materials science. This privileged heterocyclic scaffold is present in numerous FDA-approved drugs and vital biologically active compounds.[1][2] The ability to strategically functionalize the pyrazine core is paramount for developing novel therapeutics, agrochemicals, and advanced organic materials.[3][4][5]
Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds.[4][6] Its high functional group tolerance, use of generally stable and low-toxicity organoboron reagents, and amenability to a wide range of conditions make it exceptionally suitable for complex molecule synthesis.[4][7]
However, the application of Suzuki coupling to nitrogen-containing heterocycles like pyrazines is not without its challenges. The electron-deficient nature of the pyrazine ring and the potential for the nitrogen lone pairs to coordinate with and inhibit the palladium catalyst necessitate a carefully considered approach.[8][9][10] This guide provides a comprehensive overview of the mechanistic principles, key experimental parameters, and field-proven protocols to empower researchers to successfully execute Suzuki couplings with pyrazine derivatives.
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental mechanism is crucial for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][11][12]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazine derivative, forming a Pd(II) complex. The electron-deficient nature of the pyrazine ring can facilitate this step, which is often the rate-limiting step, especially for less reactive chloro-derivatives.[4][13]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of a Suzuki coupling with a pyrazine derivative hinges on the judicious selection of several interdependent parameters.
The Pyrazine Halide (Electrophile)
The reactivity of the leaving group (X) on the pyrazine ring follows the general trend: I > Br > OTf >> Cl.[6] While iodides and bromides are more reactive, chloro-pyrazines are often more commercially available and cost-effective. The development of advanced catalyst systems has made the coupling of these less reactive chlorides highly efficient.[13][14] For polyhalogenated pyrazines, site-selectivity can often be predicted based on the electronic and steric environment of the carbon-halogen bonds, though the choice of catalyst and ligand can sometimes override these intrinsic preferences.[15][16][17]
The Organoboron Reagent (Nucleophile)
Arylboronic acids are the most common coupling partners due to their wide availability. Boronate esters, such as pinacol esters (Bpin), offer an alternative with increased stability and are often used for purifying or isolating sensitive boron reagents. A major potential side reaction is protodeboronation , where the C-B bond is cleaved by a proton source (often water) before transmetalation can occur.[12][18] This is particularly problematic for electron-rich or certain heteroaryl boronic acids.[8]
-
Mitigating Protodeboronation:
The Palladium Catalyst System (Precatalyst and Ligand)
This is arguably the most critical choice for coupling pyrazine derivatives, especially chlorides. Standard catalysts like Pd(PPh₃)₄ may fail entirely.[1] The key is to use a combination that promotes the challenging oxidative addition step while remaining stable at elevated temperatures.
-
Palladium Precatalysts: Common sources include Pd(OAc)₂, Pd₂(dba)₃, and air-stable Pd(II) complexes. These are reduced in situ to the active Pd(0) species.[11][18][19]
-
Ligands: For heteroaryl chlorides, the use of electron-rich and sterically bulky phosphine ligands is essential. These ligands stabilize the Pd(0) center, accelerate oxidative addition, and promote the final reductive elimination step.
-
Buchwald-type biarylphosphines: SPhos, XPhos, and RuPhos are highly effective.[8][9]
-
Bulky alkylphosphines: P(t-Bu)₃ and PCy₃ are also excellent choices.[19][20]
-
N-Heterocyclic Carbenes (NHCs): Offer a powerful alternative to phosphines, known for creating highly active and stable catalysts.[21][22]
-
Specialized Precatalysts: Air-stable complexes like Pd(Amphos)₂Cl₂ have been specifically designed for high-turnover coupling of heteroaryl chlorides.[23]
-
The Base and Solvent System
The base and solvent are intrinsically linked and must be chosen to suit the specific substrates and catalyst system.
-
Base: The primary role of the base is to activate the boronic acid.
-
Potassium Phosphate (K₃PO₄): A strong base, often the top choice for coupling challenging aryl chlorides.[14][20]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Versatile and widely used bases, often in aqueous solvent mixtures.[11][24] Cesium carbonate is more soluble in organic solvents and can be effective in anhydrous conditions.
-
Fluorides (KF, CsF): Can be effective, particularly in cases where protodeboronation is a concern.[18]
-
-
Solvent: The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Aprotic Ethereal Solvents: 1,4-Dioxane, THF, and DME are very common, frequently used with water as a co-solvent (e.g., a 4:1 or 10:1 ratio) to dissolve the inorganic base.[3][18][20]
-
Aprotic Polar Solvents: DMF or acetonitrile can be used, although their polarity can sometimes influence reaction selectivity.[25]
-
Aromatic Solvents: Toluene is a robust choice, especially for higher temperature reactions.
-
Generalized Experimental Protocol
This section provides a reliable starting point for the Suzuki coupling of a chloro-pyrazine with an arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the chloro-pyrazine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Alternatively, use a pre-formed catalyst like XPhos Pd G3 (1-2 mol%).
-
Solvent Addition: Seal the vessel with a septum. Add the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 v/v) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C for chlorides).[18] For microwave-assisted reactions, heat to 100-150 °C for 10-30 minutes.[8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reference Data: Typical Reaction Conditions
The following table summarizes proven conditions for the Suzuki coupling of various pyrazine derivatives, providing a valuable reference for reaction design.
| Pyrazine Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 2-Chloropyrazine | Phenylboronic acid | [Pd(L)(PPh₃)] (L=ONO pincer) (0.01 mol%) | K₂CO₃ | Toluene/H₂O | 100 °C / 12 h | 95% | [26] |
| 3-Chloro-2,5-dimethylpyrazine | N-Methyl-5-indole boronic acid | Pd(OAc)₂ (2 mol%) / Ligand 1* (4 mol%) | K₃PO₄ | n-Butanol | 100 °C / 12 h | 90% | [14] |
| 2,5-Dichloropyrazine | Arylboronic acid (2.2 eq) | Pd(PPh₃)₄ (0.5-3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | MW: 100-150°C | N/A | [3] |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | N/A | 68% | [27] |
| 3-Amino-2-chloropyridine** | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1 mol%) | K₂CO₃ | Toluene | 90 °C / 5 h | 79% |
*Ligand 1 refers to a specific monophosphine ligand detailed in the cited paper. **While a pyridine, this example demonstrates a highly relevant catalyst system for electron-deficient chloro-N-heterocycles.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently inert atmosphere (O₂ contamination).3. Poor quality reagents or solvent. | 1. Use a fresh batch of catalyst/ligand or a more robust, air-stable precatalyst.[18]2. Ensure proper degassing of solvents and maintain a positive pressure of N₂/Ar.[18]3. Verify purity of starting materials; use anhydrous solvents if necessary. |
| Protodeboronation | 1. Boronic acid is sensitive (e.g., electron-rich heteroaryl).2. Base is too strong or excess water is present. | 1. Use the corresponding boronate ester (e.g., pinacol ester).2. Switch to a milder base (K₂CO₃, KF). Run the reaction under anhydrous conditions.[18] |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture is promoting oxidative homocoupling. | Improve degassing procedures. Ensure a leak-free reaction setup.[18] |
| Dehalogenation of Pyrazine | Side reaction where the halide is reduced to -H. | This can be catalyst or solvent dependent. Try a different ligand or solvent system. Sometimes lowering the temperature can help. |
| Palladium Black Formation | The Pd(0) catalyst has agglomerated and precipitated, losing activity. | Use a more stabilizing ligand. Ensure vigorous stirring. Check for impurities that might be poisoning the catalyst.[28] |
Conclusion
The Suzuki-Miyaura coupling is an indispensable reaction for the synthesis of functionalized pyrazine derivatives. Success with these sometimes-challenging substrates is readily achievable through a rational approach to experimental design. The critical factor is the selection of a highly active and robust catalyst system, typically involving a palladium source paired with a bulky, electron-rich phosphine or NHC ligand, capable of activating inert C-Cl bonds. By carefully controlling the choice of base, solvent, and reaction conditions, and by being mindful of potential side reactions like protodeboronation, researchers can unlock the full potential of this powerful transformation for applications in drug discovery and materials science.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Methoxypyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and optimization of 3-Methoxypyrazine-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your experimental work. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses common problems encountered during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Question 1: Low or No Yield of this compound
Potential Causes & Solutions:
-
Incomplete Hydrolysis of the Starting Ester/Nitrile: The conversion of the corresponding ester (e.g., methyl 3-methoxypyrazine-2-carboxylate) or nitrile (3-methoxypyrazine-2-carbonitrile) to the carboxylic acid is a critical step.
-
Causality: Inadequate reaction time, insufficient concentration of the base (e.g., NaOH, LiOH) or acid, or temperatures that are too low can lead to incomplete hydrolysis.[1][2]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.[2]
-
Increase Base/Acid Concentration: If the reaction stalls, consider incrementally increasing the molar excess of the hydrolyzing agent.
-
Elevate Temperature: Gently heating the reaction mixture can often drive the hydrolysis to completion. However, be cautious of potential side reactions at excessive temperatures.
-
Solvent System: Ensure your solvent system (e.g., THF/water, methanol/water) allows for adequate solubility of both the substrate and the hydrolyzing agent.[1]
-
-
-
Suboptimal pH for Product Isolation: The final product is an acid and requires a specific pH for precipitation.
-
Causality: If the pH is not acidic enough during the workup, the carboxylate salt will remain dissolved in the aqueous phase, leading to significant yield loss.
-
Troubleshooting Steps:
-
Careful Acidification: After hydrolysis, cool the reaction mixture in an ice bath and slowly add a strong acid (e.g., HCl) until the pH is acidic (typically pH 2-3).[2]
-
Verify with pH Paper/Meter: Do not rely on stoichiometric calculations alone. Always verify the final pH of the aqueous layer.
-
Sufficient Chilling: Ensure the solution is thoroughly chilled to maximize precipitation of the carboxylic acid.
-
-
-
Degradation of Starting Material or Product: Pyrazine rings can be susceptible to degradation under harsh conditions.
-
Causality: Prolonged exposure to strong acids or bases at high temperatures can lead to ring opening or other decomposition pathways.
-
Troubleshooting Steps:
-
Moderate Reaction Conditions: Aim for the mildest conditions that still afford a reasonable reaction rate.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
-
Question 2: Presence of Significant Impurities in the Final Product
Potential Causes & Solutions:
-
Unreacted Starting Material: As discussed above, incomplete hydrolysis is a common source of impurity.
-
Troubleshooting Steps: Refer to the solutions for "Incomplete Hydrolysis" in Question 1. Effective purification methods such as recrystallization or column chromatography can also remove residual starting material.
-
-
Side Reactions: The formation of byproducts can complicate purification and reduce the overall yield.
-
Causality: Depending on the synthetic route, various side reactions can occur. For instance, if starting from a halogenated pyrazine, incomplete methoxylation can be an issue. If using an oxidation route from a methyl-substituted pyrazine, over-oxidation or ring cleavage can occur.[3]
-
Troubleshooting Steps:
-
Control Stoichiometry: Precisely measure all reagents to avoid unwanted side reactions caused by an excess of a particular component.
-
Temperature Control: Maintain a stable and optimal reaction temperature. Use an ice bath for exothermic reactions to prevent temperature spikes.
-
Purification Strategy: Develop a robust purification strategy. Recrystallization from a suitable solvent system is often effective for crystalline products. Column chromatography may be necessary for closely related impurities.
-
-
Question 3: The Reaction Appears to Stall or Proceed Very Slowly
Potential Causes & Solutions:
-
Poor Reagent Quality: The purity of starting materials and reagents is paramount.
-
Causality: Degradation of reagents, such as the hydrolyzing base or the starting ester, can lead to a sluggish reaction.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Whenever possible, use freshly opened or recently purified reagents.
-
Check for Decomposition: Visually inspect reagents for any signs of decomposition (e.g., discoloration, clumping).
-
Accurate Titration: If using a solution of a base (e.g., NaOH), consider titrating it to confirm its concentration.
-
-
-
Inadequate Mixing: Heterogeneous reaction mixtures can suffer from slow reaction rates.
-
Causality: If the starting material has poor solubility in the reaction medium, the reaction will be limited by the rate of dissolution.
-
Troubleshooting Steps:
-
Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the contact between reactants.
-
Solvent Optimization: Experiment with different solvent systems or co-solvents to improve the solubility of your starting material.
-
Phase-Transfer Catalysis: For reactions involving an aqueous and an organic phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes accelerate the reaction.[2]
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
What are the common synthetic routes to this compound?
There are several established methods to synthesize this compound, with the choice often depending on the availability of starting materials and the desired scale of the reaction.[4]
-
Hydrolysis of 3-Methoxypyrazine-2-carbonitrile: This is a common and often high-yielding method. The nitrile is typically hydrolyzed under basic or acidic conditions.
-
Hydrolysis of a this compound ester: Starting from the methyl or ethyl ester, hydrolysis is usually achieved with a base like sodium hydroxide or lithium hydroxide in a mixed solvent system like THF/water or methanol/water.[1][2]
-
Oxidation of 2-Methyl-3-methoxypyrazine: The methyl group on the pyrazine ring can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[5] Careful control of reaction conditions is necessary to avoid over-oxidation and ring cleavage.
-
From 3-Aminopyrazine-2-carboxylic acid: This route involves diazotization of the amino group followed by reaction with methanol to introduce the methoxy group. Subsequent hydrolysis of the ester if formed would be necessary.[6][7]
What is the role of the methoxy group in this molecule?
The methoxy group (-OCH₃) is an electron-donating group.[8] Its presence on the pyrazine ring influences the molecule's electronic properties, which can be important for its application in pharmaceuticals and materials science. It also impacts the molecule's aroma profile, as many methoxypyrazines are known for their distinct scents.[8][9]
How can I purify the final product?
The purification strategy will depend on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization is often the most effective and scalable method. Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.
-
Column Chromatography: For difficult separations or for obtaining very high purity material, silica gel column chromatography can be employed. A suitable eluent system will need to be developed, typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid.
What are some key safety considerations for this synthesis?
-
Corrosive Reagents: Many of the reagents used, such as strong acids (HCl, H₂SO₄) and bases (NaOH, LiOH), are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Organic solvents like THF, methanol, and ethyl acetate are flammable.[10] Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Exothermic Reactions: Neutralization and some hydrolysis reactions can be exothermic. Add reagents slowly and use an ice bath to control the temperature.
III. Experimental Protocol: Hydrolysis of Methyl 3-Methoxypyrazine-2-carboxylate
This protocol provides a general procedure for the synthesis of this compound from its methyl ester.
Materials:
-
Methyl 3-methoxypyrazine-2-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M or concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methoxypyrazine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 4:1 ratio).
-
Addition of Base: Add sodium hydroxide (1.1 - 1.5 eq) or lithium hydroxide (1.1 - 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-24 hours.[1]
-
Workup - Quenching and Acidification:
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add HCl with stirring until the pH of the solution is approximately 2-3. A precipitate should form.
-
-
Extraction:
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Drying and Evaporation:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol/water, or ethyl acetate/hexane).
-
IV. Visualizations
Reaction Pathway: Hydrolysis of Methyl 3-Methoxypyrazine-2-carboxylate
Caption: A simplified workflow for the hydrolysis of the methyl ester to the carboxylic acid.
Troubleshooting Workflow: Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
V. Data Summary
Table 1: Impact of Base on Hydrolysis Reaction Time
| Starting Material | Base (eq) | Solvent | Temperature (°C) | Approx. Reaction Time (h) | Reference |
| 3-Amino-5-methoxy-pyrazine-2-carboxylic acid methyl ester | NaOH (1.1) | THF/H₂O | 20 | 29 | [1] |
| 6-fluoro-3-hydroxypyrazine-2-carboxylic acid ethyl ester | LiOH (1.0) | H₂O | Room Temp | Not specified, TLC monitored | [2] |
Note: Reaction times are highly dependent on the specific substrate and reaction conditions.
VI. References
-
3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - ChemicalBook. Available at: --INVALID-LINK--
-
CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. Available at: --INVALID-LINK--
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Available at: --INVALID-LINK--
-
Ammoxidation of 2-methyl pyrazine to 2-cyano pyrazine on MoO3/FePO4 catalysts - Indian Academy of Sciences. Available at: --INVALID-LINK--
-
JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents. Available at: --INVALID-LINK--
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. Available at: --INVALID-LINK--
-
3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Available at: --INVALID-LINK--
-
This compound (C6H6N2O3) - PubChemLite. Available at: --INVALID-LINK--
-
Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses. Available at: --INVALID-LINK--
-
Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide | Setyowati | JKPK (Jurnal Kimia dan Pendidikan Kimia). Available at: --INVALID-LINK--
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. Available at: --INVALID-LINK--
-
Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae) - MDPI. Available at: --INVALID-LINK--
-
Biosynthesis of 2-methoxy-3-isopropylpyrazine in Pseudomonas perolens | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. Available at: --INVALID-LINK--
-
Synthesis and reactions of Pyrazine | PPTX - Slideshare. Available at: --INVALID-LINK--
-
2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem - NIH. Available at: --INVALID-LINK--
-
2-methoxy-3-methyl pyrazine, 2847-30-5 - The Good Scents Company. Available at: --INVALID-LINK--
-
Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction Andrew McGratha - ChemRxiv. Available at: --INVALID-LINK--
-
Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives - Oriental Journal of Chemistry. Available at: --INVALID-LINK--
-
Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM) - ResearchGate. Available at: --INVALID-LINK--
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed. Available at: --INVALID-LINK--
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. Available at: --INVALID-LINK--
-
Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - MDPI. Available at: --INVALID-LINK--
-
EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents. Available at: --INVALID-LINK--
-
Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique - MDPI. Available at: --INVALID-LINK--
-
2,3-pyrazinedicarboxylic acid - Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
Headspace solid-phase microextraction analysis of 3-alkyl-2-methoxypyrazine in wines. Available at: --INVALID-LINK--
-
CAS 81411-78-1 3-Hydroxypyrazine-2-carbonitrile - BOC Sciences. Available at: --INVALID-LINK--
-
(PDF) Synthesis of Some Anilides of Substituted Pyrazine-2-carboxylic Acids and Their Photosynthesis-inhibiting Activity - ResearchGate. Available at: --INVALID-LINK--
-
[해외논문] Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors - 한국과학기술정보연구원. Available at: --INVALID-LINK--
-
Headspace solid-phase microextraction method for determining 3-alkyl-2-methoxypyrazines in musts by means of polydimethlsiloxane-divinylbenzene fibers | Request PDF - ResearchGate. Available at: --INVALID-LINK--
References
- 1. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [논문]Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors [scienceon.kisti.re.kr]
- 10. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in 3-Methoxypyrazine-2-carboxylic Acid Reactions
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxypyrazine-2-carboxylic acid. It provides a comprehensive resource for troubleshooting common issues and improving reaction yields through scientifically grounded methodologies.
Section 1: Troubleshooting Guide
Low yields in the synthesis of this compound can often be traced to a few critical steps in the reaction sequence. This section will deconstruct common problems and offer systematic solutions.
Issue 1: Inefficient Grignard Reaction and Carboxylation
For synthetic routes involving the formation of a pyrazine Grignard reagent followed by carboxylation, several factors can drastically reduce the yield.
Potential Causes & Step-by-Step Solutions:
-
Moisture and Atmospheric Contamination: Grignard reagents are notoriously sensitive to moisture and oxygen.[1] Any protic source will quench the reagent, leading to the formation of the corresponding protonated pyrazine instead of the desired carboxylic acid.
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware and Solvents: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas.
-
Magnesium Activation: The surface of magnesium turnings can be passivated by a layer of magnesium oxide. Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the pyrazine halide.
-
-
-
Side Reactions: The highly reactive nature of Grignard reagents can lead to unwanted side reactions.
-
Troubleshooting Steps:
-
Wurtz Coupling: The formation of pyrazine dimers can be minimized by the slow, dropwise addition of the pyrazine halide to the magnesium suspension. This maintains a low concentration of the halide, disfavoring coupling.
-
Reaction with Electrophiles: Ensure that the carbon dioxide used for carboxylation is dry and free of contaminants.
-
-
Issue 2: Incomplete Hydrolysis of Ester or Nitrile Precursors
The final step in many synthetic pathways is the hydrolysis of a methyl or ethyl ester, or a nitrile group, to the carboxylic acid.[2] Incomplete conversion is a frequent cause of low yields.
Potential Causes & Step-by-Step Solutions:
-
Suboptimal pH: The hydrolysis of esters (saponification) requires a sufficiently basic environment, while nitrile hydrolysis is typically performed under strongly acidic or basic conditions.
-
Troubleshooting Steps:
-
Monitor and Adjust pH: For saponification, maintain a pH above 12. For acidic hydrolysis, a pH below 2 is generally required.
-
Choice of Base: Lithium hydroxide (LiOH) is often a good choice for saponification as it can be effective at room temperature, minimizing side reactions.[3]
-
-
-
Poor Solubility: The pyrazine precursor may have limited solubility in the aqueous reaction medium, leading to a slow or incomplete reaction.
-
Troubleshooting Steps:
-
Co-solvent Addition: The use of a water-miscible co-solvent such as tetrahydrofuran (THF) or dioxane can significantly improve the solubility of the starting material and enhance the reaction rate.[4]
-
-
Issue 3: Formation of Impurities
The presence of impurities not only lowers the yield of the desired product but also complicates purification.
Common Impurities & Mitigation Strategies:
-
3-Hydroxypyrazine-2-carboxylic acid: This impurity can arise from the cleavage of the methoxy group under harsh acidic or basic conditions.
-
Mitigation: Employ milder hydrolysis conditions. Using LiOH in a THF/water mixture at room temperature is a gentle method for ester hydrolysis.
-
-
Unreacted Starting Material: This is a clear indication of an incomplete reaction. Refer to the troubleshooting steps for Grignard reactions and hydrolysis.
Summary of Key Reaction Parameters for Yield Optimization:
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of Grignard reagents.[1] |
| Solvents | Anhydrous for Grignard reactions | Prevents side reactions with water.[1] |
| Hydrolysis pH | >12 (Basic) or <2 (Acidic) | Drives the hydrolysis reaction to completion. |
| Temperature | Substrate-dependent | Balances reaction rate against the potential for side reactions.[5] |
Workflow for Troubleshooting Low Yield in Pyrazine Synthesis:
Caption: A decision tree for troubleshooting low yields.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are some of the most common synthetic routes to this compound?
Common synthetic strategies often begin with commercially available pyrazine derivatives.[6] One approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound to form the pyrazine ring, followed by functional group manipulations.[5] Another route may start with a pre-functionalized pyrazine, such as 2-chloropyrazine, and introduce the methoxy and carboxylic acid groups through nucleophilic substitution and Grignard reactions, respectively.[7][8]
Q2: How can the final product be effectively purified?
Purification is most commonly achieved through recrystallization. The choice of solvent is crucial for obtaining a highly pure product.[5] For the acidic product, an acid-base workup can be very effective. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer.
Q3: What are the key safety precautions to consider during this synthesis?
Working with pyrazine derivatives requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Grignard reagents are highly flammable and react violently with water; they must be handled under an inert atmosphere.[1]
Q4: Can I use alternative methods to the Grignard reaction for carboxylation?
Yes, while the Grignard reaction is common, other organometallic reagents can be used. For instance, directed ortho-lithiation can be a powerful tool for the regioselective functionalization of pyrazine rings.[8]
Experimental Protocol: A General Procedure for the Saponification of Methyl 3-methoxypyrazine-2-carboxylate
-
Dissolution: Dissolve methyl 3-methoxypyrazine-2-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 2:1 to 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (1.5 to 2.0 equivalents) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
-
Workup:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3. The product should precipitate.
-
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Logical Flow of a Common Synthetic Route:
Caption: A representative synthetic pathway.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Considerations for 3-Methoxypyrazine-2-carboxylic Acid Synthesis
Document ID: TSC-PZ-4821-B
Last Updated: December 31, 2025
Introduction
Welcome to the Technical Support Center guide for the synthesis of 3-Methoxypyrazine-2-carboxylic acid. This molecule is a crucial heterocyclic building block, notably serving as a key intermediate in the synthesis of antiviral agents such as Favipiravir.[1][2] While the laboratory-scale synthesis is well-documented, scaling this process for pilot or manufacturing purposes introduces significant challenges related to reaction control, safety, and product purity.
This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights, troubleshooting protocols, and scale-up strategies to navigate the complexities of this synthesis. Our approach is grounded in explaining the "why" behind each step, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially viable route starts from commercially available 3-aminopyrazine-2-carboxylic acid.[3][4] The synthesis generally proceeds through a three-step sequence: (1) Esterification of the carboxylic acid, (2) Diazotization of the amino group followed by methoxylation, and (3) Saponification (hydrolysis) of the ester to yield the final product. This route avoids more hazardous or costly reagents sometimes seen in alternative pyrazine syntheses.[5][6]
Q2: Which step is the most critical during scale-up?
The diazotization of the methyl 3-aminopyrazine-2-carboxylate intermediate is unequivocally the most critical step. This reaction involves the formation of an unstable diazonium salt and is highly exothermic. Inadequate temperature control on a large scale can lead to rapid decomposition, significant byproduct formation (especially the hydroxy derivative), and a potential thermal runaway event.[7]
Q3: How should I monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is suitable for quick qualitative checks in the lab. However, for scale-up and process control, High-Performance Liquid Chromatography (HPLC) is essential. It provides quantitative data on the consumption of starting materials and the formation of intermediates and products, allowing for precise determination of reaction endpoints.
Q4: What are the primary safety concerns I should be aware of?
Key hazards include:
-
Thermal Runaway: During diazotization.
-
Gas Evolution: Vigorous N₂ evolution during diazotization requires adequate reactor headspace and venting.
-
Corrosive Reagents: Use of strong acids (e.g., H₂SO₄) and bases (e.g., NaOH, LiOH) requires appropriate personal protective equipment (PPE) and handling procedures.[8]
-
Flammable Solvents: Methanol and other organic solvents used for reaction and extraction pose flammability risks.
Visualized Synthetic Workflow
The following diagram outlines the standard synthetic pathway from 3-aminopyrazine-2-carboxylic acid.
Caption: Standard 3-step synthesis of the target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, with a focus on root causes and corrective actions applicable at scale.
Issue 1: Incomplete Esterification
-
Q: My initial esterification reaction stalls, leaving significant amounts of 3-aminopyrazine-2-carboxylic acid. What's wrong?
-
Potential Cause 1: Presence of Water. Fischer esterification is a reversible equilibrium reaction. Water, either from reagents or atmospheric moisture, will drive the reaction backward. On a large scale, even small percentages of water in solvents or reagents can be significant.
-
Solution:
-
Ensure the use of anhydrous methanol (<0.1% water).
-
Use a grade of concentrated sulfuric acid with low water content (e.g., 98%).
-
For larger scales (>1 kg), consider a setup with a Dean-Stark trap if feasible with the solvent system to physically remove water as it forms.
-
Increase the reaction time or temperature moderately, monitoring by HPLC to avoid byproduct formation.
-
-
-
Potential Cause 2: Insufficient Catalyst. The amount of acid catalyst may not be sufficient to drive the reaction to completion in a reasonable timeframe.
-
Solution:
-
Increase the catalytic amount of H₂SO₄ slightly (e.g., from 0.1 eq to 0.15 eq).
-
Ensure efficient mixing to keep the starting material, which has limited solubility, suspended and in contact with the reagents.
-
-
Issue 2: Low Yield and Byproduct Formation in Diazotization/Methoxylation
-
Q: The yield of my desired methyl 3-methoxypyrazine-2-carboxylate is low, and I've isolated a significant amount of methyl 3-hydroxypyrazine-2-carboxylate.
-
Root Cause: Poor Temperature Control. This is the most common failure mode. The diazonium salt intermediate is thermally unstable. If the temperature rises above 5-10 °C, it will react with water present in the acidic medium to form the undesired phenol (hydroxy) byproduct instead of reacting with methanol.
-
Solution:
-
Aggressive Cooling: Ensure your reactor's cooling system is capable of handling the exotherm. For pilot scale, this means a jacketed reactor with a powerful chiller unit.
-
Slow, Sub-surface Addition: Add the aqueous sodium nitrite solution slowly and below the surface of the reaction mixture. This prevents localized heating and rapid gas evolution at the surface. A dosing pump is essential for controlled addition at scale.
-
Vigorous Agitation: Ensure the reactor's agitator provides excellent mixing to dissipate heat quickly from the point of addition to the bulk solution.
-
-
Issue 3: Incomplete Saponification (Hydrolysis)
-
Q: After the final hydrolysis step, my product is contaminated with the methyl 3-methoxypyrazine-2-carboxylate intermediate. How can I ensure complete conversion?
-
Potential Cause 1: Insufficient Base. Steric hindrance around the ester group can make hydrolysis sluggish. An inadequate amount of base will result in an incomplete reaction.
-
Solution:
-
Use a slight excess of the base (e.g., 1.2 to 1.5 equivalents of NaOH or LiOH).[9]
-
Monitor the reaction by HPLC until <0.5% of the starting ester remains. Do not rely on time alone.
-
-
Potential Cause 2: Phase Separation. On a larger scale, if an organic co-solvent is used, inadequate mixing can lead to phase separation, slowing down the reaction between the aqueous base and the organic-soluble ester.
-
Solution:
-
Ensure the agitation is sufficient to maintain a homogenous mixture or a fine emulsion.
-
Consider using a phase-transfer catalyst if phase separation is a persistent issue, although this adds complexity to purification.
-
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common purity issues.
Experimental Protocol: Lab Scale (10g)
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted by trained personnel with appropriate safety precautions in place.
Step 1: Esterification - Methyl 3-aminopyrazine-2-carboxylate [3]
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminopyrazine-2-carboxylic acid (10.0 g, 71.9 mmol).
-
Add anhydrous methanol (150 mL).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (98%, 2.0 mL, ~37 mmol) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 24-48 hours. Monitor progress by TLC or HPLC until starting material is consumed.
-
Cool the mixture to room temperature and pour it carefully into a beaker containing ice water (150 mL).
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH reaches 7-8.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield methyl 3-aminopyrazine-2-carboxylate as a solid.
Step 2: Diazotization & Methoxylation - Methyl 3-methoxypyrazine-2-carboxylate
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend the dried ester from Step 1 in methanol (200 mL).
-
Add concentrated sulfuric acid (98%, 10 mL) slowly, keeping the temperature below 20 °C.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 6.0 g, 87.0 mmol) in deionized water (20 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture via the addition funnel over 60-90 minutes, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 1 hour.
-
Slowly warm the reaction to room temperature, then heat to a gentle reflux for 2-3 hours. Nitrogen gas will evolve.
-
Cool the mixture and remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude methyl 3-methoxypyrazine-2-carboxylate.
Step 3: Saponification - this compound [9]
-
Dissolve the crude ester from Step 2 in a mixture of THF (100 mL) and water (50 mL).
-
Add sodium hydroxide (4.3 g, 108 mmol) and stir at room temperature for 12-24 hours, monitoring by HPLC for the disappearance of the ester.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with dichloromethane (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Scale-Up Parameter Comparison
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Reactor | 250-500 mL Round-bottom flask | 20-50 L Jacketed Glass-Lined Reactor | Material compatibility and heat transfer efficiency are critical. |
| Temperature Control | Ice/Salt Bath | Recirculating Chiller/Heater | Precise control of jacket temperature is essential to manage the diazotization exotherm. |
| Reagent Addition | Addition Funnel (manual) | Calibrated Dosing Pump | Ensures slow, consistent addition rate, which is vital for safety and selectivity. |
| Mixing | Magnetic Stirrer | Overhead Mechanical Stirrer (Impeller/Baffle system) | Must be powerful enough to maintain suspension and ensure rapid heat dissipation. |
| Work-Up | Separatory Funnel | Liquid-Liquid Extractor / Decanter | Minimizes manual handling and solvent volumes. |
| Isolation | Büchner Funnel (Vacuum Filtration) | Centrifuge or Nutsche Filter-Dryer | Improves filtration efficiency and allows for contained drying of the final product. |
| Safety | Fume Hood | Process Safety Management (PSM), HAZOP analysis | A full hazard analysis is required to address thermal runaway, off-gassing, and material handling risks. |
References
- 1. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity [mdpi.com]
- 4. 3-Aminopyrazine-2-Carboxylic Acid: Properties, Uses, Synthesis & Safety | Reliable Chinese Manufacturer [pipzine-chem.com]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Methoxypyrazine-2-carboxylic Acid Derivatives
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of catalyst selection in cross-coupling reactions involving 3-methoxypyrazine-2-carboxylic acid and its derivatives. The unique electronic properties of this scaffold—an electron-deficient pyrazine ring further modulated by a methoxy donor and a carboxylic acid (or its derivative) coordinating group—present specific challenges that require careful optimization of catalytic systems.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my Suzuki-Miyaura coupling with a 3-methoxypyrazine-2-carboxylate derivative?
A1: Low conversion is a common challenge when working with electron-deficient heterocyclic substrates like pyrazines.[1] Several factors could be at play:
-
Catalyst Inactivation: The nitrogen atoms of the pyrazine ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. This is a known issue with nitrogen-rich heterocycles.[2][3]
-
Difficult Oxidative Addition: The C-X (X = Cl, Br) bond on the electron-deficient pyrazine ring can be challenging to activate for the initial oxidative addition step in the catalytic cycle.[1]
-
Inactive Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, its in-situ reduction to the active Pd(0) species might be inefficient under your current conditions.[1]
-
Inappropriate Base: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so harsh as to cause degradation of your starting material or promote unwanted side reactions.[1]
Q2: My Buchwald-Hartwig amination is failing. What are the key parameters to investigate?
A2: The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, is sensitive to several variables, especially with challenging heterocyclic partners.[4][5] Key areas to troubleshoot include:
-
Ligand Choice: This is arguably the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote both the oxidative addition and the final reductive elimination steps.[6][7] These ligands stabilize the palladium center and facilitate the reaction with electron-deficient aryl halides.
-
Base Compatibility: The base must be strong enough to deprotonate the amine nucleophile but not so strong that it reacts with other functional groups on your substrate. Common bases include NaOt-Bu, KOt-Bu, and Cs₂CO₃.
-
Catalyst Deactivation: As with other cross-couplings, the pyrazine nitrogen can inhibit the catalyst. Using a higher catalyst loading or a more robust pre-catalyst might be necessary.
Q3: I'm seeing significant homocoupling of my alkyne in a Sonogashira reaction. How can I prevent this?
A3: Alkyne homocoupling, often referred to as Glaser coupling, is a primary side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[8][9] To minimize this:
-
Implement Copper-Free Conditions: Numerous protocols exist that avoid the use of copper, which is the main culprit for Glaser coupling.[9][10] These often require a slightly higher reaction temperature or a more specialized ligand.
-
Ensure Rigorously Anaerobic Conditions: Oxygen promotes oxidative homocoupling. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon) and maintain a positive pressure of inert gas throughout the reaction.[8][9]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can maintain its concentration at a low level, thereby favoring the cross-coupling pathway over homocoupling.[8]
Q4: Can I perform a cross-coupling reaction directly on the this compound, or should I use an ester derivative?
A4: Performing a cross-coupling directly on the carboxylic acid can be challenging. The acidic proton can interfere with basic reagents, and the carboxylate can potentially coordinate to the metal center. While decarboxylative cross-coupling is a valid strategy where the carboxylic acid itself is the coupling partner[11][12][13], it follows a different mechanistic pathway.
For Suzuki, Buchwald-Hartwig, or Sonogashira reactions on a pyrazine halide, it is highly advisable to protect the carboxylic acid, typically as a methyl or ethyl ester. This prevents undesirable acid-base reactions and simplifies purification.
Troubleshooting Guide: Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solutions |
| Low or No Product Yield | 1. Inactive Catalyst System.[1] 2. Catalyst poisoning by pyrazine nitrogen.[2][3] 3. Poor solubility of starting materials. | 1. Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or use a modern pre-catalyst (e.g., a Pd-NHC complex).[1][6] 2. Use bulky, electron-rich ligands like Buchwald's biarylphosphines (XPhos, SPhos) or NHC ligands (IPr, IMes) to shield the metal center and promote reductive elimination.[6][14] 3. Screen different solvents (e.g., Dioxane, Toluene, DMF) or solvent/water mixtures to improve solubility.[1] Increase reaction temperature. |
| Significant Side Product Formation | 1. Dehalogenation: Halogen is replaced by hydrogen.[1] 2. Protodeboronation (Suzuki): Boronic acid is replaced by hydrogen.[1] 3. Homocoupling (Suzuki/Sonogashira): Coupling of two boronic acids or two alkynes.[15] | 1. Use a less harsh base (e.g., K₃PO₄ instead of NaOt-Bu). Ensure rigorous exclusion of water if using certain bases. 2. Lower the reaction temperature. Use anhydrous solvents if possible.[1] 3. Reduce catalyst loading. Use bulky ligands. For Sonogashira, consider copper-free conditions.[1] |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst decomposition at high temperatures. 2. Insufficiently active catalyst for the specific substrate. | 1. Lower the reaction temperature and increase the reaction time. 2. Screen a panel of ligands. The electronic and steric properties of the ligand are crucial for activating challenging substrates.[6][14] Consider switching to a different class of ligand (e.g., phosphine to NHC). |
| Decarboxylation of Starting Material | The carboxylic acid group is lost, especially at elevated temperatures in the presence of a palladium catalyst.[12] | Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. This is the most reliable solution. |
Catalyst & Ligand Selection Framework
The choice of catalyst and ligand is paramount for success. The 3-methoxypyrazine core is electron-deficient, which generally makes oxidative addition more challenging. However, the nitrogen atoms can also act as catalyst poisons. The ideal ligand should be both electron-rich to facilitate oxidative addition and sterically bulky to prevent catalyst inhibition and promote reductive elimination.
| Cross-Coupling Type | Recommended Palladium Source | Recommended Ligand Class | Specific Ligand Examples | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd-NHC Pre-catalysts | Bulky Biarylphosphines, N-Heterocyclic Carbenes (NHCs) | XPhos, SPhos, RuPhos, IPr, PEPPSI-IPr | Bulky ligands accelerate reductive elimination and prevent catalyst inhibition by the pyrazine nitrogens.[3][6] NHCs form very stable complexes with palladium, resisting decomposition.[6] |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, Electron-Rich Biarylphosphines | BrettPhos, XPhos, RuPhos | These ligands have been specifically designed to facilitate the challenging C-N reductive elimination step and are highly effective for heteroaryl substrates.[4][7] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd-NHC Pre-catalysts | Trialkylphosphines, NHCs | P(t-Bu)₃, XPhos, IPr | For copper-free conditions, a more electron-rich and bulky ligand is often required to facilitate the catalytic cycle without the copper acetylide intermediate.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 3-Methoxy-5-bromopyrazine-2-carboxylate
-
Reaction Setup: To a flame-dried Schlenk flask, add the methyl 3-methoxy-5-bromopyrazine-2-carboxylate (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle & Troubleshooting
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to Coupling Reagents for 3-Methoxypyrazine-2-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel amide derivatives is a cornerstone of innovation. The selection of an appropriate coupling reagent is paramount to the success of these syntheses, directly impacting yield, purity, and scalability. This guide provides an in-depth comparison of common coupling reagents for the amidation of 3-Methoxypyrazine-2-carboxylic acid, a heteroaromatic carboxylic acid of significant interest in medicinal chemistry.
The electron-deficient nature of the pyrazine ring system presents unique challenges to amide bond formation. This guide will delve into the mechanistic nuances of various coupling reagents, offering a comparative analysis to inform your selection process. We will explore the strengths and weaknesses of established reagents and provide a framework for optimizing your coupling reactions.
The Challenge: Coupling with an Electron-Deficient Heteroaromatic Acid
This compound's structure, characterized by an electron-withdrawing pyrazine ring, decreases the nucleophilicity of the carboxylate and can influence the stability of activated intermediates. This often leads to sluggish reactions and the potential for side product formation. The choice of coupling reagent and reaction conditions is therefore critical to achieving high yields and purity.
Comparative Analysis of Coupling Reagents
The most common approach to forming an amide bond is the activation of the carboxylic acid to generate a more reactive intermediate that is susceptible to nucleophilic attack by an amine.[1][2] A plethora of coupling reagents are available, each with its own mechanism and optimal use cases. We will compare some of the most widely used options for a hypothetical coupling of this compound with a generic primary amine (R-NH₂).
Carbodiimides: EDC with HOBt Additive
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable and prone to racemization and other side reactions. To mitigate these issues, EDC is almost always used in conjunction with an additive, most commonly 1-hydroxybenzotriazole (HOBt).[4]
The reaction proceeds through the formation of an HOBt-ester, which is more stable than the O-acylisourea and less susceptible to racemization.[4] The amine then reacts with this activated ester to form the desired amide.
Mechanism of EDC/HOBt Coupling:
EDC/HOBt Coupling Mechanism
Advantages:
-
Cost-effective and readily available reagents.
-
The urea byproduct (EDU) is water-soluble, simplifying purification through aqueous workup.[4]
Disadvantages:
-
Can be less effective for challenging couplings involving electron-deficient acids or sterically hindered amines.[5]
-
Risk of side reactions if the O-acylisourea intermediate is not efficiently trapped by HOBt.
Uronium/Aminium Salts: HATU and HBTU
Uronium and aminium salts are highly efficient coupling reagents that have become staples in peptide synthesis and medicinal chemistry.[6] The most common examples are HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate).
These reagents activate carboxylic acids in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form active esters. HATU generates a highly reactive O-At ester, while HBTU forms an O-Bt ester. The 7-aza-benzotriazole (HOAt) moiety in HATU makes the resulting active ester more reactive than the corresponding HOBt ester from HBTU, leading to faster and more efficient couplings, especially for difficult substrates.[6]
Mechanism of HATU Coupling:
HATU Coupling Mechanism
Advantages:
-
High coupling efficiency and fast reaction times, even for challenging substrates.[6]
-
HATU is generally considered superior to HBTU for sterically hindered or electron-deficient systems.[6]
-
Low propensity for racemization.
Disadvantages:
-
Higher cost compared to carbodiimide reagents.
-
Uronium salts can undergo a side reaction with the amine to form a guanidinium byproduct, which can be problematic if the coupling reagent is used in excess.
Phosphonium Salts: PyBOP
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP, is a phosphonium-based coupling reagent that, similar to HBTU, generates an active O-Bt ester. A key advantage of phosphonium salts over uronium salts is that they do not react with the amine component, thus avoiding the guanidinylation side reaction. This allows for the use of excess reagent to drive sluggish reactions to completion.
Advantages:
-
High coupling efficiency.
-
No guanidinylation side reaction.
-
Byproducts are generally easy to remove.
Disadvantages:
-
Can be less reactive than HATU for particularly challenging couplings.
-
Higher cost than carbodiimides.
Other Notable Reagents
-
T3P (Propylphosphonic Anhydride): A versatile and powerful coupling reagent that is known for its high reactivity and clean reaction profiles. The byproducts are water-soluble, simplifying purification. It is often a good choice for difficult amide formations.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that is reported to have even higher reactivity than HATU in some cases and is non-explosive.[7]
Experimental Data Comparison (Hypothetical)
| Coupling Reagent | Base | Typical Solvent | Expected Yield (Primary Amine) | Expected Yield (Hindered/Aniline) | Key Considerations |
| EDC/HOBt | DIPEA or Et₃N | DMF, DCM | Good to Excellent | Moderate to Good | Cost-effective; water-soluble byproducts.[4][5] |
| HBTU | DIPEA | DMF | Excellent | Good | Potential for guanidinylation if used in excess.[6] |
| HATU | DIPEA | DMF | Excellent | Excellent | Highly efficient for difficult couplings; higher cost.[6] |
| PyBOP | DIPEA | DMF, DCM | Excellent | Good to Excellent | No guanidinylation; good for sluggish reactions. |
| T3P | Pyridine or Et₃N | EtOAc, THF | Excellent | Excellent | Water-soluble byproducts; powerful dehydrating agent. |
Recommended Experimental Protocols
To empirically determine the optimal coupling conditions for your specific amine, a parallel screen of coupling reagents is recommended. Below are general, representative protocols for solution-phase amide coupling.
General Protocol for Amide Coupling
Materials:
-
This compound
-
Amine of interest
-
Coupling Reagent (e.g., HATU, EDC/HOBt)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous Solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the coupling reagent (1.1 eq) and the base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Experimental Workflow Diagram:
References
- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3-Methoxypyrazine-2-carboxylic Acid and 3-Chloropyrazine-2-carboxylic Acid
In the landscape of modern medicinal chemistry and materials science, pyrazine derivatives serve as critical building blocks for a vast array of functional molecules, from pharmaceuticals to agrochemicals. The strategic placement of substituents on the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties and reactivity. This guide provides an in-depth, objective comparison of two such vital intermediates: 3-methoxypyrazine-2-carboxylic acid and 3-chloropyrazine-2-carboxylic acid . We will explore how the seemingly subtle difference between a methoxy and a chloro group profoundly impacts their chemical behavior, supported by mechanistic insights and established experimental data.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of these molecules is fundamentally governed by the electronic nature of the substituent at the 3-position. The pyrazine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms.[1][2] This inherent electron deficiency makes the ring susceptible to nucleophilic attack, a characteristic that is further modulated by the attached functional groups.
-
3-Chloropyrazine-2-carboxylic acid: The chlorine atom is a classic example of a substituent with competing electronic effects. It is strongly electron-withdrawing through the sigma bonds (inductive effect) due to its high electronegativity. While it does possess lone pairs that can be donated into the ring via resonance (a pi-donating effect), the inductive effect is dominant for halogens.[3] This net electron-withdrawing character further deactivates the ring towards electrophiles but significantly activates it for nucleophilic aromatic substitution (SNAr).[4][5][6]
-
This compound: The methoxy group (-OCH₃) presents a different electronic profile. The oxygen atom is electronegative, leading to an inductive electron-withdrawing effect. However, the methoxy group is a powerful pi-electron donor through resonance, where one of its lone pairs can delocalize into the pyrazine ring.[3] This resonance effect typically outweighs the inductive effect, making the methoxy group a net electron-donating group. This donation increases the electron density of the pyrazine ring, making it less susceptible to nucleophilic attack compared to its chloro-substituted counterpart.[7]
This fundamental electronic divergence is the primary driver for the differing reactivity pathways observed for these two compounds.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The most significant difference in reactivity lies in their susceptibility to Nucleophilic Aromatic Substitution (SNAr). This reaction is a cornerstone of heterocyclic chemistry, allowing for the introduction of a wide range of functional groups.
3-Chloropyrazine-2-carboxylic acid is primed for SNAr reactions. The chlorine atom serves two roles:
-
Activating Group: As a strong electron-withdrawing group, it lowers the electron density of the ring, making it more electrophilic and susceptible to attack by nucleophiles.[4][6]
-
Leaving Group: The chloride ion is an excellent leaving group, facilitating the second, rearomatization step of the SNAr mechanism.[5]
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5][8] The electron-deficient pyrazine ring, further polarized by the adjacent carboxylic acid, readily stabilizes this intermediate. Consequently, the chlorine at the 3-position can be displaced with relative ease by a variety of nucleophiles, including amines, alkoxides, and thiolates.[9]
In stark contrast, This compound is generally unreactive under typical SNAr conditions. The methoxy group is a very poor leaving group. Furthermore, its electron-donating nature increases the ring's electron density, repelling incoming nucleophiles and destabilizing the potential negatively charged intermediate.[1][4] Forcing conditions are required to achieve nucleophilic displacement of a methoxy group, often leading to lower yields and side reactions.
Reactions of the Carboxylic Acid Group (Amide Bond Formation)
Both molecules possess a carboxylic acid at the 2-position, a versatile handle for forming amide, ester, and other related functionalities. The reactivity of the carboxylic acid itself is also influenced by the adjacent substituent.
The electron-withdrawing chlorine atom in 3-chloropyrazine-2-carboxylic acid increases the acidity of the carboxylic acid proton and enhances the electrophilicity of the carbonyl carbon. This can facilitate the activation of the carboxylic acid with coupling reagents.
Conversely, the electron-donating methoxy group in This compound may slightly decrease the electrophilicity of the carbonyl carbon. However, in practice, both compounds are readily converted to amides using standard peptide coupling reagents.[10][11][12] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective for activating these electron-deficient heterocyclic carboxylic acids for coupling with amines.[10][12]
While subtle differences in reaction rates might exist due to the electronic effects, both substrates are highly competent for amide bond formation. The choice between them for this type of reaction would likely be dictated by the desired functionality at the 3-position in the final product.
Quantitative Data Summary
While direct kinetic comparisons are scarce in the literature, we can summarize their key properties and expected reactivity.
| Property | This compound | 3-Chloropyrazine-2-carboxylic acid |
| Molecular Formula | C₆H₆N₂O₃[13] | C₅H₃ClN₂O₂[14] |
| Molecular Weight | 154.12 g/mol [15] | 158.54 g/mol [14] |
| Electronic Effect of C3-Substituent | Net Electron-Donating (Resonance) | Net Electron-Withdrawing (Inductive)[3] |
| Reactivity in SNAr | Low / Unreactive | High |
| Suitability as SNAr Substrate | Poor (Methoxy is a poor leaving group) | Excellent (Chloro is a good leaving group) |
| Reactivity in Amide Coupling | Good | Good |
Experimental Protocols
To illustrate the practical application of these reactivity principles, representative protocols are provided below.
Protocol 1: Comparative Amide Coupling Reaction
This protocol describes a standard procedure for coupling an amine to either pyrazine carboxylic acid, allowing for a direct comparison of their performance under identical conditions.
Caption: Workflow for a comparative amide coupling experiment.
Methodology:
-
To a solution of the respective pyrazine carboxylic acid (3-methoxy- or 3-chloro-, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL), add the amine (e.g., benzylamine, 1.1 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.5 mmol).
-
Add HATU (1.2 mmol) portion-wise to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Expected Outcome: Both reactions should proceed to give high yields of the corresponding amide. Minor variations in reaction time may be observed, but both substrates are effective.[12]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with 3-Chloropyrazine-2-carboxylic acid
This protocol demonstrates a typical SNAr reaction where the chlorine atom is displaced by an amine.
Caption: Experimental workflow for a typical SNAr reaction.
Methodology:
-
In a sealed vessel, combine 3-chloropyrazine-2-carboxylic acid (1.0 mmol), the desired amine (e.g., morpholine, 2.0 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol) in dimethyl sulfoxide (DMSO, 4 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water (40 mL).
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the 3-amino-substituted pyrazine-2-carboxylic acid.
Expected Outcome: This reaction is expected to proceed in good yield.[9] Attempting this reaction with this compound under similar conditions would result in the recovery of starting material.
Conclusion and Strategic Recommendations
The choice between this compound and 3-chloropyrazine-2-carboxylic acid is dictated entirely by the intended synthetic transformation.
-
Choose 3-Chloropyrazine-2-carboxylic acid when: The synthetic route requires a subsequent nucleophilic aromatic substitution at the 3-position. It is an excellent electrophile for introducing a diverse range of amine, oxygen, or sulfur-based nucleophiles.
-
Choose this compound when: The methoxy group is the desired functionality in the final target molecule. It is stable to many reaction conditions and is suitable for transformations involving the carboxylic acid group, such as amide or ester formation.
Understanding the fundamental electronic differences between the chloro and methoxy substituents is paramount for efficient and successful synthetic planning in pyrazine chemistry. This guide serves as a foundational reference for researchers to make informed decisions in their experimental design.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. growingscience.com [growingscience.com]
- 13. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 14. echemi.com [echemi.com]
- 15. Pharmaceutical and chemical intermediates,CAS#:40155-47-3,3-甲氧基吡嗪-2-羧酸,this compound [en.chemfish.com]
A Senior Application Scientist's Guide to Pyrazine Carboxamide Synthesis: A Comparative Analysis
Introduction
Pyrazine carboxamide and its derivatives are cornerstone heterocyclic compounds in the pharmaceutical and agrochemical industries. The most prominent member of this class, pyrazinamide, remains a first-line drug for the treatment of tuberculosis, a disease that continues to pose a significant global health challenge.[1][2] The biological significance of this scaffold necessitates robust, efficient, and scalable synthetic methods. This guide provides a comparative analysis of the primary methods for synthesizing pyrazine carboxamide, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a quantitative comparison to aid researchers in selecting the optimal route for their specific application.
Core Synthetic Strategies: An Overview
The synthesis of pyrazine carboxamide can be broadly approached from three principal starting materials: pyrazine-2-carboxylic acid, pyrazine-2-carbonitrile, and 2-halopyrazines. Each strategy presents a unique set of advantages and challenges related to reagent availability, reaction conditions, substrate scope, and overall efficiency. Understanding the chemical logic behind each route is paramount for successful synthesis and scale-up.
Method 1: Amidation of Pyrazine-2-Carboxylic Acid
This is arguably the most traditional and widely employed route due to the commercial availability of pyrazine-2-carboxylic acid. The core of this method lies in the activation of the carboxylic acid moiety to facilitate nucleophilic attack by ammonia or an amine.
Mechanism & Experimental Rationale
Direct reaction between a carboxylic acid and ammonia is generally unfavorable under mild conditions, requiring high temperatures to drive the dehydration of the intermediate ammonium salt.[3] Therefore, the carboxylic acid must be converted into a more reactive electrophile. Two primary activation strategies are employed:
-
Conversion to Acyl Chloride: This classic and highly effective method involves treating pyrazine-2-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[2][4][5] Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[2] A catalytic amount of N,N-dimethylformamide (DMF) is typically added to catalyze the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent.[4] The resulting pyrazine-2-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic substitution with ammonia to yield the desired amide.[5][6]
-
Use of Coupling Agents: To avoid the often harsh conditions and handling of SOCl₂, a wide array of coupling agents have been developed for direct amide bond formation.[7][8] Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7] This intermediate is then susceptible to nucleophilic attack by ammonia. While generally milder, these methods can be more expensive and sometimes require additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[7] More modern reagents like propylphosphonic anhydride (T3P) have also proven effective.[7]
Workflow Diagram: Acyl Chloride Route
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity | MDPI [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Methoxypyrazine-2-carboxylic Acid
In the landscape of pharmaceutical research and drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 3-Methoxypyrazine-2-carboxylic acid, a vital heterocyclic building block, is no exception. Its purity directly influences the downstream reaction yields, impurity profiles of final APIs, and ultimately, the therapeutic outcome.
This guide provides an in-depth, objective comparison of the principal analytical methodologies for assessing the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.
Understanding the Analyte and Its Potential Impurities
Before delving into analytical techniques, it is crucial to understand the potential impurities associated with this compound. A common synthetic route involves the hydrolysis of its corresponding methyl ester, 3-amino-5-methoxy-pyrazine-2-carboxylic acid methyl ester.[1] Potential impurities can therefore include:
-
Unreacted Starting Materials: Residual methyl ester.
-
Side-Reaction Products: Formation of isomeric pyrazine derivatives or products from over-reaction.
-
Reagents and Solvents: Residual solvents (e.g., THF, toluene) and reagents (e.g., NaOH, HCl).[1]
-
Degradation Products: Compounds formed during workup or storage.
A comprehensive purity assessment must be capable of separating, identifying, and quantifying these diverse species.
Comparative Analysis of Core Analytical Techniques
No single technique is universally superior; the choice depends on the specific information required, from qualitative confirmation to precise quantitative assessment. The primary methods for evaluating the purity of aromatic carboxylic acids like this compound are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). Fourier-Transform Infrared (FTIR) Spectroscopy serves as an essential complementary technique for structural confirmation.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High sensitivity, excellent for routine QC, robust and reproducible. | Requires a reference standard for absolute quantification, may not detect all impurities if they don't have a UV chromophore. |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[2] | Absolute quantitative purity (%w/w), structural confirmation of analyte and impurities. | Primary analytical method[3], does not require a specific reference standard of the analyte, provides structural information.[2][4] | Lower sensitivity than HPLC, requires a high-purity internal standard, higher initial instrument cost. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Detection of residual solvents and volatile impurities. | High sensitivity and selectivity for volatile compounds, provides mass for identification. | Requires derivatization for non-volatile compounds like carboxylic acids,[5][6] potential for thermal degradation. |
| FTIR | Absorption of infrared radiation by specific molecular vibrations. | Functional group identification, confirmation of molecular structure.[7] | Fast, non-destructive, provides a unique molecular fingerprint. | Primarily qualitative, not suitable for quantifying minor impurities, limited use for complex mixtures. |
Experimental Protocols and Methodologies
The following protocols are designed to be robust and self-validating, incorporating system suitability checks and best practices.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse for purity analysis in the pharmaceutical industry.[3] For aromatic carboxylic acids, a reversed-phase method is typically effective.[8][9][10]
Workflow for HPLC Purity Assessment
Caption: HPLC workflow for purity analysis.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 310 nm (Pyrazine systems typically have strong UV absorbance).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Analysis: Inject the prepared sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all integrated peaks.
Causality Note: The gradient elution is chosen to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities, such as unreacted ester starting material. The use of formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
Quantitative ¹H NMR (qNMR) for Absolute Purity
qNMR is a powerful primary method that determines purity on a weight/weight (%w/w) basis by comparing the integral of an analyte signal to that of a certified internal standard.[2][11][12]
Workflow for qNMR Purity Assessment
Caption: qNMR workflow for absolute purity determination.
Step-by-Step Protocol:
-
Instrumentation: NMR Spectrometer (≥ 400 MHz).
-
Internal Standard (IS): Maleic acid or Dimethyl sulfone (certified >99.5% purity). The IS must be stable, non-volatile, have signals that do not overlap with the analyte, and be accurately weighed.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (typically D1 ≥ 30s) and a 90° pulse angle to ensure full signal relaxation and accurate integration.
-
-
Data Processing: Carefully phase the spectrum and apply a baseline correction.
-
Calculation: Select a well-resolved signal for the analyte (e.g., the methoxy singlet) and a signal for the internal standard. Calculate the purity using the following formula:
Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Causality Note: The long relaxation delay is the most critical parameter for accurate quantification in qNMR.[11] It ensures that all protons have returned to their equilibrium state before the next pulse, making the signal integral directly proportional to the number of protons.
GC-MS for Residual Solvent Analysis
Due to its high polarity and low volatility, direct GC analysis of this compound is not feasible.[6] However, GC-MS is the gold standard for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.[13][14]
Step-by-Step Protocol (Headspace GC-MS):
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: A polar column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Accurately weigh ~100 mg of the synthesized compound into a headspace vial. Add 1 mL of a high-boiling solvent like DMSO. Crimp the vial securely.
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 15 min
-
-
GC Parameters:
-
Inlet Temperature: 250 °C
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow.
-
-
MS Parameters:
-
Source Temperature: 230 °C
-
Scan Range: 35-350 amu.
-
-
Analysis: Identify residual solvents by comparing their retention times and mass spectra to a reference library (e.g., NIST). Quantify against a calibration curve prepared with known amounts of expected solvents.
Causality Note: Headspace analysis is used to introduce only the volatile components into the GC system, preventing contamination of the inlet and column with the non-volatile analyte. Derivatization (e.g., silylation) would be required to analyze the main compound by GC, but this is more complex and often less accurate than HPLC for purity determination.[5][15]
Conclusion and Recommendations
The comprehensive purity assessment of synthesized this compound requires a multi-faceted approach.
-
For routine quality control and determination of process-related impurities, HPLC-UV is the method of choice due to its robustness, high throughput, and sensitivity.
-
To establish the absolute purity of a reference batch or for primary characterization, qNMR is indispensable. It provides a direct, standard-free measure of purity and offers invaluable structural confirmation.[4][16]
-
To comply with regulatory standards for residual solvents, Headspace GC-MS is mandatory.
By integrating these orthogonal techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and integrity of their downstream applications.
References
- 1. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. rssl.com [rssl.com]
- 3. benchchem.com [benchchem.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to Pyrazine Amides
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazine amides is a critical consideration. These heterocyclic compounds are prevalent scaffolds in numerous pharmaceuticals, most notably in the antitubercular agent Pyrazinamide.[1][2] The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost, scalability, and environmental footprint of the process. This guide provides an in-depth, objective comparison of various synthetic routes to pyrazine amides, supported by experimental data and field-proven insights to inform your selection of the most appropriate methodology.
The Classical Approach: Amidation of Pyrazine Carboxylic Acids
The most direct and widely employed method for the synthesis of pyrazine amides is the coupling of a pyrazine carboxylic acid with an amine.[3] The success of this approach hinges on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. Several strategies exist for this activation, each with its own set of advantages and disadvantages.
Via Acyl Chlorides: The Workhorse Method
Conversion of the pyrazine carboxylic acid to its corresponding acyl chloride is a robust and time-tested method.[4][5][6] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. The resulting highly reactive acyl chloride readily reacts with a wide range of amines to form the desired amide.
Causality Behind Experimental Choices: The use of thionyl chloride is favored for its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.[1][6] The reaction is typically performed in an inert solvent like toluene or benzene under reflux.[6]
Experimental Protocol: Synthesis of a Pyrazine Amide via the Acyl Chloride Route [6]
-
Formation of the Acyl Chloride: To a solution of pyrazine-2-carboxylic acid (1.0 eq) in dry toluene, add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by the cessation of gas evolution.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude pyrazine-2-carbonyl chloride is typically used in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add the desired amine (1.1 eq) followed by a tertiary amine base like triethylamine (1.2 eq) to scavenge the HCl generated.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Direct Amide Coupling: A Milder Alternative
To circumvent the often harsh conditions and handling of corrosive reagents like thionyl chloride, a plethora of coupling reagents have been developed for the direct formation of amide bonds from carboxylic acids and amines. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is then attacked by the amine.
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[7][8] Phosphonium salts such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective.[7][8] More recently, propylphosphonic anhydride (T3P) has emerged as a versatile and efficient coupling reagent.[9]
Causality Behind Experimental Choices: The choice of coupling reagent is often dictated by the specific substrates, desired reaction conditions, and cost considerations. For instance, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is favored when a water-soluble carbodiimide is needed for easy workup.[7] PyBrOP is a more reactive reagent suitable for sterically hindered amines.[7]
Experimental Protocol: T3P-Mediated Synthesis of a Pyrazine Amide [9]
-
To a stirred solution of the pyrazine carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an appropriate solvent (e.g., ethyl acetate or DMF), add a tertiary amine base such as triethylamine (2.0 eq).
-
Add a solution of T3P (50% in ethyl acetate, 1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Modern Catalytic Approaches: Cross-Coupling Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[10][11][12] In the context of pyrazine amide synthesis, this would typically involve the coupling of a halopyrazine with an amide or an amine, followed by subsequent functional group manipulation. This method offers excellent functional group tolerance and can be performed under relatively mild conditions.[10]
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base.[10][13] Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle. The choice of base is also critical and can influence the reaction rate and yield.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[14][15] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.[14][16]
Causality Behind Experimental Choices: The Ullmann condensation is often a more cost-effective alternative to palladium-catalyzed reactions.[17] However, it may require higher temperatures and can have a more limited substrate scope compared to the Buchwald-Hartwig amination.[14]
Biocatalysis: The Green Chemistry Approach
Enzymatic synthesis of pyrazine amides presents an attractive "green" alternative to traditional chemical methods.[18][19] Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been successfully employed to catalyze the amidation of pyrazine esters with various amines.[18][19]
Causality Behind Experimental Choices: Biocatalytic methods offer several advantages, including high selectivity, mild reaction conditions (often at or near room temperature), and reduced environmental impact.[18][19] These reactions are often performed in non-conventional, greener solvents. The use of continuous-flow systems can further enhance the efficiency and scalability of this approach.[18][19][20]
Experimental Protocol: Enzymatic Synthesis of a Pyrazine Amide in a Continuous-Flow System [18][19]
-
Prepare a stock solution of the pyrazine ester and the amine in a suitable solvent (e.g., tert-amyl alcohol).
-
Pack a column with the immobilized lipase (e.g., Lipozyme® TL IM).
-
Pump the substrate solution through the enzyme-packed column at a controlled flow rate and temperature (e.g., 45 °C).
-
Collect the eluent containing the pyrazine amide product.
-
The product can be isolated by evaporation of the solvent and purified if necessary.
Intramolecular Rearrangements: The Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be a powerful tool for the synthesis of complex heterocyclic systems.[21] In specific cases, this rearrangement can be designed to yield pyrazine-containing structures. For instance, a tandem iminium cyclization and Smiles rearrangement of a pyridinyloxyacetaldehyde has been used to generate novel pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives.[22] While not a direct route to simple pyrazine amides, it showcases an advanced strategy for constructing more complex, fused pyrazine systems.[23][24][25]
Cost-Benefit Analysis: A Comparative Overview
| Synthetic Route | Key Advantages | Key Disadvantages | Cost of Reagents | Scalability | Safety & Environmental Considerations |
| Amidation via Acyl Chloride | High reactivity, broad substrate scope, reliable.[1] | Harsh reagents (SOCl₂), corrosive byproducts (HCl), potential for side reactions.[3] | Low to moderate (SOCl₂ is inexpensive). | Excellent. | Use of corrosive and toxic reagents requires careful handling and waste disposal. |
| Direct Amide Coupling | Milder conditions, high yields, good functional group tolerance.[9] | Coupling reagents can be expensive, byproduct removal can be challenging (e.g., DCU from DCC).[7][8] | Moderate to high (depends on the coupling reagent). | Good, but cost can be a factor at large scale. | Generally safer than the acyl chloride route, but some reagents and solvents may be hazardous. |
| Buchwald-Hartwig Amination | Excellent functional group tolerance, mild conditions, broad scope.[10][11] | Expensive palladium catalysts and ligands, potential for heavy metal contamination in the product.[10] | High (palladium catalysts and specialized ligands). | Moderate, cost and metal removal are key considerations. | Palladium is a precious metal with a high environmental impact; ligands can be complex to synthesize.[10] |
| Ullmann Condensation | More cost-effective than palladium catalysis.[17] | Often requires higher temperatures, can have a more limited substrate scope.[14] | Moderate (copper catalysts are cheaper than palladium). | Good. | High temperatures can be energy-intensive; copper can also be a contaminant. |
| Biocatalysis | "Green" and sustainable, mild conditions, high selectivity, reduced waste.[18][19] | Slower reaction times, enzyme cost and stability can be concerns, limited to specific substrate combinations.[19] | Moderate to high (enzymes can be expensive initially, but are reusable). | Good, especially with continuous-flow systems. | Biodegradable catalysts, use of greener solvents, minimal waste generation.[18][19] |
| Smiles Rearrangement | Access to complex, fused ring systems.[21][22] | Not a general route to simple pyrazine amides, requires specific starting materials. | Varies depending on the complexity of the starting materials. | Generally for smaller scale synthesis of complex molecules. | Dependent on the specific reagents and solvents used. |
Visualizing the Synthetic Pathways
Caption: Overview of major synthetic routes to pyrazine amides.
Conclusion
The synthesis of pyrazine amides can be achieved through a variety of methods, each with a distinct cost-benefit profile. For large-scale, cost-effective production, the classical amidation of pyrazine carboxylic acids via their acyl chlorides remains a viable and robust option, provided that safety and environmental considerations are adequately addressed. Direct amide coupling offers a milder and often more versatile alternative, though the cost of reagents can be a significant factor.
For syntheses requiring high functional group tolerance or late-stage modifications, the Buchwald-Hartwig amination, despite its cost, provides unparalleled scope and reliability. Biocatalysis is emerging as a powerful, sustainable approach, particularly for industrial applications where green chemistry principles are a priority. The choice of the optimal synthetic route will ultimately depend on a careful evaluation of the specific project requirements, including scale, budget, timeline, and environmental impact.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazinamide CAS#: 98-96-4 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. hepatochem.com [hepatochem.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. connectsci.au [connectsci.au]
- 25. pubs.acs.org [pubs.acs.org]
evaluating the greenness of 3-Methoxypyrazine-2-carboxylic acid synthesis
An In-Depth Comparative Guide to the Green Synthesis of 3-Methoxypyrazine-2-carboxylic Acid
As a Senior Application Scientist, the imperative to develop sustainable and environmentally benign synthetic routes for active pharmaceutical ingredients (APIs) and key intermediates has never been more critical. This guide provides a comprehensive evaluation of synthetic pathways to this compound, a crucial heterocyclic building block. We will move beyond simple yield comparisons to offer a holistic analysis grounded in the principles of green chemistry, comparing a traditional chemical route with a modern, biocatalytically-enhanced approach.
The Role of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry has historically been associated with a high environmental footprint, often generating 25 to 200 times more waste per kilogram of product compared to the bulk chemical industry.[1] This has led to the development and adoption of green chemistry metrics to guide process development toward more sustainable practices.[1][2] Two of the most impactful metrics, which we will use in our analysis, are:
-
E-Factor (Environmental Factor): Developed by Roger Sheldon, this metric measures the mass ratio of waste to the desired product. A lower E-Factor signifies a greener process.[1][3]
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final API.[4][5] The mathematical relationship is simple: E-Factor = PMI - 1.[3][4] A lower PMI indicates a more efficient and less wasteful process.
Our evaluation will focus on minimizing PMI by scrutinizing every input, from reagents to solvents, across two distinct synthetic strategies.
Caption: A diagram illustrating the concept of Process Mass Intensity (PMI).
Synthetic Route Analysis: A Head-to-Head Comparison
We will evaluate two plausible, multi-step routes starting from commercially available pyrazine-2-carbonitrile.
Route 1: Traditional Halogenation-Substitution Pathway
This conventional route relies on classical organic transformations, beginning with a chlorination reaction followed by nucleophilic aromatic substitution and, finally, hydrolysis. While effective, this pathway often employs hazardous reagents and generates significant waste.
Caption: Workflow for the traditional synthesis of this compound.
Experimental Protocol: Route 1
Step 1a: Synthesis of 3-Chloropyrazine-2-carbonitrile [6][7][8]
-
To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL), slowly add sulfuryl chloride (21.2 mL, 260.8 mmol) over 10 minutes while maintaining the temperature in an ice bath.
-
Stir the reaction mixture for 30 minutes in the ice bath, then allow it to warm to room temperature and continue stirring for 5 hours.
-
Quench the reaction by carefully adding ice water. Neutralize the combined organic layers with solid NaHCO₃.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile. (Reported Yield: ~51%).[6]
Step 1b: Synthesis of 3-Methoxypyrazine-2-carbonitrile
-
Dissolve 3-chloropyrazine-2-carbonitrile (4.7 g, 33.6 mmol) in anhydrous methanol (50 mL).
-
Add sodium methoxide (2.0 g, 37.0 mmol) to the solution and heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and neutralize with 1M HCl.
-
Remove the solvent under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-methoxypyrazine-2-carbonitrile. (Estimated Yield: ~90%).
Step 1c: Hydrolysis to this compound
-
To a solution of 3-methoxypyrazine-2-carbonitrile (4.1 g, 30.1 mmol) in ethanol (40 mL), add a 2M aqueous solution of sodium hydroxide (30 mL, 60 mmol).
-
Heat the mixture to reflux for 6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3 with concentrated HCl, leading to the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound. (Estimated Yield: ~85%).
Route 2: Biocatalytic Hydrolysis and Greener Methylation
This modern approach prioritizes sustainability by replacing harsh chemical hydrolysis with a highly selective enzymatic transformation and opting for a safer, more environmentally friendly methylation strategy. This route circumvents the need for a halogenated intermediate.
Caption: Workflow for a greener synthesis of this compound.
Experimental Protocol: Route 2
Step 2a: Biocatalytic Synthesis of Pyrazine-2-carboxamide
-
Prepare a phosphate buffer solution (pH 7.5).
-
Suspend pyrazine-2-carbonitrile (10.5 g, 100 mmol) in the buffer.
-
Introduce a whole-cell biocatalyst expressing a robust nitrile hydratase.
-
Maintain the reaction at a mild temperature (e.g., 30°C) with gentle agitation. The high selectivity of the enzyme converts the nitrile directly to the amide with minimal byproduct formation.
-
After reaction completion (monitored by HPLC), the product can often be isolated by simple filtration and crystallization from the aqueous medium. (Estimated Yield: >95%).
Step 2b: Synthesis of 3-Hydroxypyrazine-2-carboxamide
-
Dissolve pyrazine-2-carboxamide (11.7 g, 95 mmol) in an appropriate solvent.
-
Perform a directed oxidation/hydroxylation. A potential method involves activation of the 3-position followed by hydroxylation. For this guide, we adapt a procedure for partial hydrolysis of a related chloro-nitrile to an amide which uses hydrogen peroxide.[9]
-
A mixture of 30% hydrogen peroxide and water is alkalized to pH 9 with NaOH solution.[9]
-
The starting amide is added portionwise to the heated mixture (50°C).[9] This step represents a significant challenge in this proposed route and would require optimization. (Estimated Yield: ~60%).
Step 2c: Green Methylation to 3-Methoxypyrazine-2-carboxamide
-
Dissolve 3-hydroxypyrazine-2-carboxamide (7.9 g, 57 mmol) in a suitable solvent.
-
Add a non-toxic methylating agent, such as dimethyl carbonate (DMC), along with a mild base (e.g., K₂CO₃).
-
Heat the reaction mixture. DMC is a much safer alternative to traditional methylating agents like methyl halides or dimethyl sulfate.
-
Upon completion, the product is isolated by extraction and crystallization. (Estimated Yield: ~80%).
Step 2d: Hydrolysis to this compound
-
This step is identical to Step 1c, involving a standard base-catalyzed hydrolysis of the amide. (Estimated Yield: ~95%).
Quantitative Comparison and Greenness Evaluation
To objectively compare these routes, we will estimate the Process Mass Intensity (PMI) for each. This calculation includes all materials used in the reactions and purification steps.
| Parameter | Route 1: Traditional | Route 2: Greener Alternative | Justification & Rationale |
| Starting Material | Pyrazine-2-carbonitrile | Pyrazine-2-carbonitrile | Common starting point for a fair comparison. |
| Key Transformations | Chlorination, Nucleophilic Substitution, Chemical Hydrolysis | Biocatalytic Hydrolysis, Oxidation, Green Methylation, Chemical Hydrolysis | Route 2 avoids hazardous halogenation and uses a biocatalyst and a safer methylating agent. |
| Overall Yield (Estimated) | ~39% | ~46% | Higher efficiency in enzymatic and final hydrolysis steps contributes to a better overall yield in Route 2. |
| Solvents Used | Toluene, DMF, Diethyl Ether, Dichloromethane, Methanol, Ethanol | Primarily Aqueous Buffer, potentially a co-solvent for methylation | Route 2 drastically reduces the use of hazardous and volatile organic solvents.[4] |
| Hazardous Reagents | Sulfuryl Chloride (highly corrosive, toxic) | Hydrogen Peroxide (oxidizer), Dimethyl Carbonate (low toxicity) | Route 1's reliance on a toxic chlorinating agent is a major environmental and safety drawback. |
| Reaction Conditions | Ice bath to reflux temperatures | Mild (30°C) for biocatalysis, moderate heat for other steps | The enzymatic step significantly lowers the energy requirement of the process. |
| Waste Profile | Halogenated organic waste, significant solvent waste, inorganic salts | Primarily aqueous waste (biodegradable), fewer organic byproducts | Route 2's waste stream is considerably more benign and easier to treat. |
| Estimated PMI | ~150 - 250 | ~50 - 80 | The massive reduction in solvent use and higher overall yield in Route 2 leads to a dramatically lower PMI. |
Note: PMI values are estimates based on typical lab-scale procedures and are intended for comparative purposes. Actual industrial PMI would differ but the relative comparison holds.
Conclusion for the Practicing Scientist
This comparative analysis clearly demonstrates that modern synthetic strategies can offer substantial improvements in the environmental performance of synthesizing this compound.
Route 1 (Traditional) , while functional, is burdened by its reliance on hazardous reagents like sulfuryl chloride, extensive use of volatile and halogenated organic solvents, and a complex purification process, resulting in a high Process Mass Intensity.
Route 2 (Greener Alternative) presents a compelling case for sustainability. The cornerstone of this route is the use of a highly efficient and selective biocatalytic step, which operates in water under mild conditions. This, combined with the replacement of hazardous reagents with greener alternatives like dimethyl carbonate, drastically reduces the environmental impact. The resulting lower PMI, reduced energy consumption, and improved safety profile make it the superior choice for any organization committed to sustainable chemical manufacturing.
While the hydroxylation step (2b) in the proposed greener route requires further research and optimization, the principles it embodies—biocatalysis and the elimination of hazardous intermediates—provide a clear and authoritative roadmap for future process development. For researchers and drug development professionals, prioritizing such greener pathways is not only an ethical imperative but also a strategic advantage in creating more efficient, safer, and cost-effective chemical processes.
References
- 1. syrris.com [syrris.com]
- 2. Green Chemistry Using Smarter Metrics: A Life Cycle Approach – ACSGCIPR [acsgcipr.org]
- 3. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 8. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to 3-Functionalized Pyrazine-2-Carboxylic Acids in Pharmaceutical Synthesis
In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of countless therapeutic agents. Among these, the pyrazine ring system is of paramount importance, offering a unique arrangement of nitrogen atoms that facilitates diverse biological interactions and provides a stable core for synthetic elaboration. This guide provides a comparative analysis of key pyrazine-2-carboxylic acid derivatives, focusing on their application in the synthesis of high-value pharmaceutical targets.
While our initial focus is on 3-Methoxypyrazine-2-carboxylic acid, a comprehensive review of the current literature reveals that its direct applications are sparsely documented. Instead, the field is dominated by its close chemical relatives: 3-Hydroxypyrazine-2-carboxylic acid and 3-Aminopyrazine-2-carboxylic acid . This guide, therefore, pivots to a more impactful comparison of these two widely used precursors, particularly through the lens of synthesizing the antiviral agent Favipiravir. We will explore the synthetic routes originating from each precursor, compare their efficiencies, and discuss the broader therapeutic potential of this versatile chemical family.
Part 1: The Favipiravir Case Study: A Head-to-Head Comparison of Synthetic Precursors
Favipiravir (T-705), a potent inhibitor of RNA-dependent RNA polymerase, has demonstrated broad-spectrum activity against numerous RNA viruses.[1][2] Its synthesis offers a perfect case study for comparing the efficiency and practicality of different pyrazine-based starting materials.
Route A: The Inaugural Path via 3-Aminopyrazine-2-carboxylic Acid
The first synthesis of Favipiravir, reported in 2000, utilized 3-aminopyrazine-2-carboxylic acid as its starting point.[1][3] This multi-step process, while foundational, presented significant challenges for large-scale production.
Causality Behind Experimental Choices: This route involves a sequence of esterification, bromination, amination, and fluorination.[3] A critical and problematic step is the amination, which required a costly palladium catalyst, (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP), and resulted in a low yield of 43%.[3] Furthermore, the final fluorination step employed the highly corrosive Olah's reagent (a hydrogen fluoride-pyridine complex), posing significant handling and equipment challenges.[1][3] These factors combined to give a strikingly low overall yield of approximately 0.44% to 1%.[1][3]
Caption: Synthetic pathway to Favipiravir starting from 3-aminopyrazine-2-carboxylic acid.
Route B: An Improved Strategy Using 3-Hydroxypyrazine-2-carboxylic Acid
To overcome the limitations of the original route, an improved methodology was developed starting from the commercially available and less expensive 3-hydroxypyrazine-2-carboxylic acid.[1][3] This streamlined, four-step approach significantly enhances the overall efficiency and practicality of Favipiravir synthesis.
Causality Behind Experimental Choices: This pathway involves amidation, nitration, reduction of the nitro group, and finally, fluorination.[3] By starting with the hydroxy- derivative, the problematic and low-yield palladium-catalyzed amination step is completely bypassed. The introduction of the amino group is achieved through a more conventional nitration-reduction sequence. This strategic change in starting material leads to a much-improved overall yield of 8%, a nearly 18-fold increase over the original method.[1]
Caption: Improved synthetic pathway to Favipiravir from 3-hydroxypyrazine-2-carboxylic acid.
Performance Comparison: A Data-Driven Verdict
The choice of starting material has profound implications for the overall efficiency, cost, and safety of a synthetic route. The data below clearly illustrates the superiority of the 3-hydroxypyrazine-2-carboxylic acid pathway.
| Parameter | Route A (3-Aminopyrazine-2-CA) | Route B (3-Hydroxypyrazine-2-CA) | Advantage |
| Overall Yield | ~0.44% - 1%[1][3] | ~8%[1] | Route B |
| Number of Steps | 7 steps (initial report)[1] | 4 steps[1][3] | Route B |
| Key Reagents | Pd/BINAP (costly), Olah's Reagent (corrosive)[1][3] | Raney Nickel[1] | Route B |
| Process Simplicity | Complex, low-yield steps | More straightforward, higher yields | Route B |
| Scalability | Poor | Good | Route B |
Part 2: The Potential Role of this compound
Given the success of the 3-hydroxy- analog, it is logical to question the role of This compound . In organic synthesis, a methoxy group is often employed as a stable and reliable protecting group for a hydroxyl functional group. It can be readily introduced and later removed (demethylated) under specific conditions to unmask the hydroxyl group.
A synthetic strategy could, in theory, involve this compound as an intermediate. However, this would add two steps to the overall process (methylation and demethylation) without a clear advantage over simply starting with the commercially available 3-hydroxypyrazine-2-carboxylic acid. This likely explains the absence of this route in mainstream Favipiravir synthesis literature. The direct use of the methoxy compound in other drug discovery campaigns is also not prominently featured, suggesting that for many biological targets, the hydrogen-bond donating capability of the free hydroxyl group is preferred over the ether linkage of the methoxy group.
Part 3: Broader Applications of the Pyrazine-2-Carboxylic Acid Scaffold
The utility of this scaffold extends far beyond Favipiravir. The pyrazine-2-carboxylic acid core is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.
-
Antimycobacterial Activity: Pyrazinamide, a derivative of pyrazine-2-carboxamide, is a first-line drug for the treatment of tuberculosis.[4] Numerous studies have explored substituted amides of pyrazine-2-carboxylic acids, demonstrating that modifications to the pyrazine ring and the amide substituent can tune the antimycobacterial potency.[4][5] For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed high antituberculotic activity.[5]
-
Anticancer Activity: Recently, derivatives of 3-aminopyrazine-2-carboxamide have been designed as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers.[6] The pyrazine scaffold serves as an effective bioisostere for the pyrimidine core found in other known FGFR inhibitors.[6]
-
Antifungal and Other Activities: Various pyrazine-2-carboxylic acid amides have been screened for antifungal activity, with some compounds showing notable effects against strains like Trichophyton interdigitale and Candida albicans.[4][5] Additionally, these compounds have been investigated as photosynthesis inhibitors and for their free radical scavenging properties.[5][7]
| Derivative Class | Biological Activity | Example Application / Target |
| Pyrazinamide | Antimycobacterial | First-line tuberculosis treatment[4] |
| Substituted Pyrazine-2-carboxamides | Antimycobacterial, Antifungal, Photosynthesis Inhibition | M. tuberculosis, C. albicans[4][5] |
| 3-Aminopyrazine-2-carboxamide Derivatives | Anticancer | FGFR Kinase Inhibitors[6] |
| Pyrazine-2-carboxylic acid Piperazine Amides | Antioxidant, Antimicrobial | Radical Scavenging, E. coli, P. aeruginosa[7] |
Part 4: Experimental Protocol
The following is a representative, generalized protocol for the synthesis of a pyrazine-2-carboxamide derivative, illustrating a key step in many of the applications discussed. This protocol is for informational purposes and should be adapted and optimized based on the specific substrates and desired product.
Protocol: Synthesis of N-Aryl Pyrazine-2-carboxamide
This protocol describes the conversion of a pyrazine-2-carboxylic acid to its corresponding amide via an acid chloride intermediate.
Materials:
-
Substituted Pyrazine-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Substituted Aniline (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Workflow Diagram:
Caption: A generalized workflow for the synthesis of N-Aryl Pyrazine-2-carboxamides.
Step-by-Step Procedure:
-
Acid Chloride Formation: To a solution of the pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and then heat to reflux for 3 hours, or until the reaction is complete as monitored by TLC.
-
Solvent Removal: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude acid chloride is often used directly in the next step.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C. In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Self-Validation: The purity and identity of the final compound must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the protocol.
Conclusion
While this compound remains a compound of theoretical interest, the practical landscape of pharmaceutical synthesis is clearly dominated by its hydroxy- and amino- analogs. The comparative synthesis of Favipiravir unequivocally demonstrates that 3-Hydroxypyrazine-2-carboxylic acid provides a more efficient, scalable, and economically viable route than 3-Aminopyrazine-2-carboxylic acid. Beyond this single, albeit critical, application, the broader family of pyrazine-2-carboxylic acid derivatives represents a rich and versatile scaffold. Its continued exploration is yielding promising candidates in diverse therapeutic areas, from infectious diseases to oncology, cementing its status as a cornerstone of modern drug discovery.
References
- 1. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green synthesis of structural analogs of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxypyrazine-2-carboxylic Acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Methoxypyrazine-2-carboxylic acid. As professionals in research and drug development, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This document is structured to provide not just a protocol, but a framework for thinking about chemical waste, ensuring that every step is deliberate, justified, and validated by authoritative safety standards.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. While specific comprehensive toxicity data for this compound may be limited, data from structurally similar compounds, such as 5-Methoxypyrazine-2-carboxylic acid and other pyrazine derivatives, allow us to infer a reliable hazard profile. This approach is a cornerstone of proactive laboratory safety. The primary risks are associated with irritation and potential harm upon contact or inhalation.[1][2]
Table 1: Inferred GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | GHS Code | Primary Precaution | Source |
|---|---|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Avoid contact with skin; wash thoroughly after handling. | [1][2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Wear protective eye/face protection. | [1][2][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Avoid breathing dust; use in a well-ventilated area. | [2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin or if inhaled | H302 + H312 + H332 | Avoid all personal contact and wear appropriate PPE. |[1] |
Note: This profile is based on data for analogous compounds and should be treated as a minimum standard. Always refer to the specific Safety Data Sheet (SDS) provided by your chemical supplier.
The causality is clear: the carboxylic acid and pyrazine functional groups can interact with biological tissues, leading to irritation. Therefore, the disposal protocol is designed to prevent any unintended contact with personnel or release into the environment.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, it is imperative to establish a controlled and safe working environment. This begins with the correct selection and use of PPE.
-
Eye Protection : Chemical safety goggles that meet OSHA's 29 CFR 1910.133 standards are mandatory to protect against potential splashes.[5]
-
Hand Protection : Use chemically impermeable gloves (e.g., nitrile) suitable for handling carboxylic acids and heterocyclic compounds.[5] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]
-
Body Protection : A standard laboratory coat is required to protect against skin contact.[5] For tasks with a higher risk of spillage, a chemically resistant apron should be worn.
-
Respiratory Protection : All handling and preparation of waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[5]
Step-by-Step Waste Disposal Protocol
The disposal of this compound is governed by the principle that it is a hazardous chemical waste. As such, it must be collected and managed by trained professionals in accordance with local, state, and national regulations.[1][5][6]
Step 1: Waste Collection and Segregation
Collect all waste materials containing this compound, including the pure compound, solutions, and any contaminated items (e.g., weigh boats, pipette tips, absorbent pads), in a designated hazardous waste container.[5][7]
-
Causality : Segregation is critical to prevent dangerous chemical reactions.[8] Never mix this waste stream with incompatible materials such as strong oxidizing agents or bases, unless it is part of an approved neutralization procedure, which is not recommended without EHS oversight.[4] Keep solid and liquid waste in separate containers.[8]
Step 2: Container Selection and Labeling
The waste container must be chemically compatible with the waste and in good condition, free from leaks.[6][7] The original product container is often an excellent choice.[7]
-
Labeling : Proper labeling is a critical safety and regulatory requirement.[6] The label must clearly state:
Step 3: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[9]
-
Storage Conditions : The storage area must be a cool, dry, and well-ventilated location, away from heat sources, direct sunlight, and general laboratory traffic.[3][6] Ensure the container is tightly sealed to prevent any release.[6] The SAA should have secondary containment, such as a spill tray, to manage any potential leaks.[8]
Step 4: Arranging for Final Disposal
Once the container is full or you have no further use for the chemical, arrange for its disposal.
-
Action : Contact your institution’s Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[1][7][9] Provide them with the full details from the waste label. Do not attempt to transport the waste off-site yourself.
Prohibited Disposal Methods
To ensure safety and compliance, certain disposal methods are strictly forbidden.
-
Drain Disposal : NEVER dispose of this compound or its solutions down the drain.[5] This can harm aquatic ecosystems and damage wastewater treatment infrastructure.
-
Trash Disposal : Do not discard the chemical in the regular trash.[5] This poses a significant risk to custodial staff and the environment.
-
Evaporation : Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[7]
Empty containers must also be managed correctly. Unless the chemical is on the EPA's "P-list" of acutely hazardous wastes, a thoroughly emptied container with the label defaced may be disposable as regular trash in some jurisdictions, but this must be verified with your EHS office.[7]
Emergency Procedures for Spills
Accidental spills must be treated as hazardous waste events.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control : If safe to do so, prevent the spill from spreading.
-
Cleanup : For small spills, laboratory personnel trained in spill response can use an appropriate absorbent material (e.g., sand, universal binder).[3] All cleanup materials must be collected in a hazardous waste container and disposed of according to the protocol in Section 3.[7]
-
Report : For large spills, or any spill you are not equipped or trained to handle, evacuate the area, restrict access, and immediately contact your institution's EHS or emergency response team.[7]
Disposal Decision Workflow
The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
